5-(3-Nitrophenyl)furan-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUACWQWQDJZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346468 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13148-43-1 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Nitrophenyl)furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The document details the most effective synthetic methodologies, experimental protocols, and relevant chemical data to support research and development activities.
Chemical Identity and Properties
This compound is a heterocyclic aromatic aldehyde. The presence of the furan ring, the conjugated aldehyde, and the nitrophenyl group makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 13148-43-1[1][2] |
| Molecular Formula | C₁₁H₇NO₄[1][2] |
| Molecular Weight | 217.18 g/mol [1][2] |
| Appearance | Yellow powder[2] |
| Melting Point | 156-158 °C[2] |
| SMILES | O=Cc1ccc(o1)c2cccc(c2)--INVALID-LINK--[O-] |
| InChIKey | DXUACWQWQDJZMY-UHFFFAOYSA-N[1] |
Synthetic Methodologies
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and widely employed method for this transformation, offering good yields and broad functional group tolerance.[3] An alternative, though less detailed in the literature for this specific compound, is the Meerwein arylation.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4] For the synthesis of this compound, two main variations of this approach are feasible:
-
Route A: Coupling of 5-bromofuran-2-carbaldehyde with 3-nitrophenylboronic acid.
-
Route B: Coupling of 5-formylfuran-2-boronic acid with 1-bromo-3-nitrobenzene.
Both routes are expected to provide the desired product in good yields. The choice of route may depend on the commercial availability and stability of the starting materials.
Caption: Alternative Suzuki-Miyaura coupling routes.
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 5-bromofuran-2-carbaldehyde or 1-bromo-3-nitrobenzene) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., 3-nitrophenylboronic acid or 5-formylfuran-2-boronic acid) transfers its organic group to the palladium(II) complex, a process typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the active palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are representative procedures for the synthesis of 5-aryl-furan-2-carbaldehydes via Suzuki-Miyaura cross-coupling and can be adapted for the synthesis of the target compound.
This protocol outlines the reaction of 5-bromofuran-2-carbaldehyde with 3-nitrophenylboronic acid.
Table 2: Reagents and Conditions for Protocol 1
| Reagent/Parameter | Molar Eq. | Example Supplier | Notes |
| 5-Bromofuran-2-carbaldehyde | 1.0 | Sigma-Aldrich, TCI | Starting material |
| 3-Nitrophenylboronic acid | 1.2 | Combi-Blocks, Oakwood | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | Strem, Acros Organics | Palladium catalyst |
| K₂CO₃ | 2.0 | Fisher Scientific | Base |
| 1,4-Dioxane/Water (4:1) | - | J.T.Baker | Solvent system |
| Reaction Temperature | Reflux (approx. 100 °C) | - | - |
| Reaction Time | 12-24 hours | - | Monitor by TLC |
Procedure:
-
To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (singlet, ~9.7 ppm).- Furan protons (two doublets, ~7.0-7.8 ppm).- Nitrophenyl protons (multiplets, ~7.6-8.5 ppm). |
| ¹³C NMR | - Aldehyde carbonyl carbon (~177 ppm).- Aromatic and furan carbons in the range of ~110-160 ppm. |
| IR (KBr) | - C=O stretch (aldehyde) ~1670 cm⁻¹.- NO₂ stretches ~1530 and ~1350 cm⁻¹.- C-H stretches (aromatic) ~3100 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 217. |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent used.
Alternative Synthetic Route: Meerwein Arylation
The Meerwein arylation offers a potential alternative for the synthesis of 5-aryl-furan-2-carbaldehydes. This reaction typically involves the diazotization of an aniline followed by a copper-catalyzed reaction with an electron-rich alkene or heterocycle. For the synthesis of the target compound, this would involve the reaction of a diazonium salt derived from 3-nitroaniline with furan-2-carbaldehyde. While plausible, detailed protocols for this specific transformation are less common in the literature compared to the Suzuki-Miyaura coupling.
This guide provides a comprehensive starting point for the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available resources. Standard laboratory safety procedures should be followed at all times.
References
An In-depth Technical Guide to the Chemical Properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectral properties, reactivity, and potential biological significance, presenting it in a structured format for ease of reference and comparison.
Physicochemical Properties
This compound is a yellow, crystalline solid at room temperature.[1] Its core structure consists of a furan-2-carbaldehyde moiety substituted at the 5-position with a 3-nitrophenyl group. This substitution pattern significantly influences the molecule's electronic properties and reactivity.
| Property | Value | Reference |
| CAS Number | 13148-43-1 | [1][2] |
| Molecular Formula | C₁₁H₇NO₄ | [1][2] |
| Molecular Weight | 217.18 g/mol | [1][2][3][4] |
| Melting Point | 156-158 °C | [1][4] |
| Boiling Point | Not available | |
| Physical Description | Yellow powder | [1] |
| Aqueous Solubility | 6.3 µg/mL (at pH 7.4) | [5] |
| LogP (calculated) | 2.3 | [5] |
| Topological Polar Surface Area (TPSA) | 76 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.5-9.8 ppm), the furan ring protons (as doublets between 6.5 and 7.5 ppm), and the protons of the 3-nitrophenyl group (in the aromatic region, 7.5-8.5 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde (around 175-180 ppm). The carbons of the furan and nitrophenyl rings will appear in the aromatic region (approximately 110-160 ppm).
Infrared (IR) Spectroscopy: The IR spectrum is expected to display a strong absorption band for the C=O stretching of the aldehyde group in the region of 1670-1700 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and furan rings, C=C stretching of the rings, and the symmetric and asymmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (217.18 g/mol ). Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (-CHO), leading to a significant M-29 peak.
Reactivity and Experimental Protocols
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde group and the electron-withdrawing effect of the 3-nitrophenyl substituent. This makes the carbonyl carbon susceptible to nucleophilic attack.
Knoevenagel Condensation
A characteristic reaction of this aldehyde is the Knoevenagel condensation with active methylene compounds. The electron-withdrawing nitro group on the phenyl ring is expected to enhance the reactivity of the aldehyde in such reactions.
Experimental Protocol: Knoevenagel Condensation with Creatinine (Adapted)
This protocol is adapted from a general procedure for the Knoevenagel condensation of 5-substituted furan-2-carboxaldehydes with creatinine.[6]
-
Materials: this compound (1 equivalent), creatinine (1 equivalent), acetic anhydride, acetic acid, piperidine (catalytic amount).
-
Procedure:
-
In a round-bottom flask, dissolve creatinine in a mixture of acetic anhydride and acetic acid with gentle heating and stirring until a clear solution is obtained.
-
Add this compound to the solution.
-
Add a catalytic amount of piperidine (a few drops) to the reaction mixture.
-
Reflux the mixture, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration and washed with a small amount of cold acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Caption: Synthetic pathway via Meerwein arylation.
Biological Activity
While specific biological data for this compound is limited in publicly accessible literature, the broader class of 5-nitrofuran derivatives is well-known for its diverse biological activities, particularly as antimicrobial agents. [7]The mechanism of action of nitrofurans generally involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.
Derivatives of 5-nitro-2-furaldehyde have been investigated for their antibacterial and antifungal properties. [8]Further research is required to elucidate the specific biological profile of this compound.
General Mechanism of Nitrofuran Antimicrobial Activity
Caption: Postulated antimicrobial mechanism of nitrofurans.
Safety Information
This compound is classified as an irritant. [2]It is irritating to the eyes, respiratory system, and skin. [2]Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. [2]In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
- 1. This compound | CAS 13148-43-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. CAS 13148-43-1 | this compound - Synblock [synblock.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-(3-NITROPHENYL)-2-FURALDEHYDE | CAS: 13148-43-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 5-(3-Nitrophenyl)furfural | C11H7NO4 | CID 612417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic organic compound 5-(3-Nitrophenyl)furan-2-carbaldehyde. The information is compiled from various chemical data sources and is intended to support research and development activities.
Core Physical and Chemical Data
The fundamental physicochemical properties of this compound are summarized below. These data points are crucial for handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO₄ | [1][2][3][4] |
| Molecular Weight | 217.18 g/mol | [1][2][3] |
| Appearance | Yellow Powder | [1] |
| Melting Point | 156-158 °C | [1][4] |
| Boiling Point | 405.7 °C | [4] |
| Density | 1.348 g/cm³ | [4] |
| Flash Point | 199.1 °C | [4] |
| Solubility | 6.3 µg/mL (at pH 7.4) | [2] |
| CAS Number | 13148-43-1 | [1][2][3] |
Experimental Protocols: Synthesis
While specific experimental protocols for determining each physical property of this compound are not detailed in the available literature, a general synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. A plausible method is the Meerwein arylation reaction.
General Protocol for Meerwein Arylation Synthesis:
-
Diazotization of 3-Nitroaniline: 3-nitroaniline is dissolved in an aqueous acidic solution (e.g., HCl and water). The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The reaction is typically stirred for an hour at this temperature to ensure complete diazotization.
-
Coupling Reaction: To the freshly prepared diazonium salt solution, furan-2-carbaldehyde (furfural) is added. A copper(II) chloride solution is then introduced dropwise as a catalyst. This mixture is stirred vigorously for several hours at room temperature.
-
Work-up and Purification: The resulting precipitate, which is the crude this compound, is collected by filtration. The solid is then washed, dried, and recrystallized, typically from ethanol, to yield the purified product.
The following diagram illustrates the logical workflow for this synthetic protocol.
Biological Activity Context
Derivatives of furan, particularly nitrofuran compounds, are known for their significant biological activities.[5] While specific signaling pathways for this compound are not documented, the antimicrobial mechanism of nitrofuran derivatives is generally understood to involve intracellular reduction.
General Mechanism of Antimicrobial Action for Nitrofuran Derivatives:
The antimicrobial activity of nitrofuran compounds is initiated by their reduction by bacterial nitroreductases within the cell. This enzymatic reduction generates highly reactive nitroso and hydroxylamino intermediates. These reactive species are non-specific in their action and can cause widespread damage to essential cellular macromolecules, including DNA and ribosomal proteins, ultimately leading to bacterial cell death.
The diagram below outlines this generalized mechanism.
References
- 1. This compound | CAS 13148-43-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 5-(3-Nitrophenyl)furfural | C11H7NO4 | CID 612417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 13148-43-1 | this compound - Synblock [synblock.com]
- 4. 5-(3-NITROPHENYL)-2-FURALDEHYDE | CAS: 13148-43-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. ijabbr.com [ijabbr.com]
5-(3-Nitrophenyl)furan-2-carbaldehyde CAS number 13148-43-1.
An In-depth Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde CAS Number: 13148-43-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document consolidates its physicochemical properties, outlines key synthetic methodologies, and discusses its potential applications based on the biological activities of the broader class of nitrofuran derivatives.
Chemical and Physical Properties
This compound is a solid, typically appearing as an off-white to yellow powder.[1][2] Its core structure consists of a furan-2-carbaldehyde moiety substituted at the 5-position with a 3-nitrophenyl group. This combination of a reactive aldehyde, an aromatic furan ring, and an electron-withdrawing nitro group makes it a versatile intermediate for further chemical synthesis.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 13148-43-1 | [3] |
| Molecular Formula | C₁₁H₇NO₄ | [3][4] |
| Molecular Weight | 217.18 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white to slight yellow solid/powder | [1][2] |
| Melting Point | 154-158 °C | [5] |
| Solubility (pH 7.4) | 6.3 µg/mL | [3] |
| Topological Polar Surface Area | 76.0 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| InChI Key | DXUACWQWQDJZMY-UHFFFAOYSA-N | [3][5] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=C(O2)C=O | [3] |
Spectroscopic Data
While detailed spectra for this specific compound are not widely published, characterization of similar furan derivatives is typically performed using standard analytical techniques including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[6] A ¹³C NMR spectrum for this compound is noted as available from Sigma-Aldrich.[3]
Synthesis and Experimental Protocols
The synthesis of 5-aryl-furan-2-carbaldehydes can be achieved through several established synthetic routes. Below are two detailed protocols adapted for the specific synthesis of this compound.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This method is a highly efficient way to form the carbon-carbon bond between the furan ring and the nitrophenyl group, starting from 5-bromofuran-2-carbaldehyde and 3-nitrophenylboronic acid.[7]
Materials:
-
5-Bromofuran-2-carbaldehyde
-
3-Nitrophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromofuran-2-carbaldehyde (1 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and the palladium catalyst (0.05 equivalents).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis via Meerwein Arylation
This classical method involves the diazotization of an aniline followed by a copper-catalyzed reaction with furan.[6]
Materials:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Furfural
-
Copper(II) Chloride (CuCl₂)
-
Ethanol
Procedure:
-
Dissolve 3-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 1 hour.
-
Filter the cold diazonium salt solution.
-
To the filtrate, add furfural (1.5 equivalents).
-
Add a solution of copper(II) chloride (catalytic amount) in water dropwise to the reaction mixture.
-
Continue stirring for 4-6 hours at room temperature, then leave the mixture overnight.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Biological Activity and Applications in Drug Development
While specific biological data for this compound is limited in publicly available literature, the broader class of nitrofuran and furan-containing compounds is well-studied for its therapeutic potential.[8][9]
Antimicrobial Potential
Nitrofurans are a known class of antimicrobial agents active against a range of Gram-positive and Gram-negative bacteria.[10][11] Their mechanism of action is believed to involve the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive nitroso and hydroxylamino intermediates that are cytotoxic. These intermediates can damage bacterial DNA, ribosomes, and other essential macromolecules, ultimately leading to cell death.[12] Given its structure, this compound is a strong candidate for antimicrobial drug discovery programs.
Anticancer Potential
The furan scaffold is present in numerous compounds investigated for anticancer activity.[7] The aldehyde group at the C2 position serves as a versatile chemical handle for synthesizing more complex molecules, such as chalcones, thiazolidinones, and hydrazones, which have demonstrated significant cytotoxic effects against various cancer cell lines.[6][13] The development workflow typically involves synthesis, in-vitro screening, and mechanism-of-action studies.
Role as a Synthetic Intermediate
The aldehyde functionality is highly reactive and serves as a key starting point for various condensation reactions.[6] This allows for the facile synthesis of a diverse library of derivative compounds, which is a crucial step in structure-activity relationship (SAR) studies during drug discovery.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified with GHS07 (Exclamation mark) and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
Conclusion
This compound is a valuable heterocyclic building block with significant, albeit largely unexplored, potential in drug discovery and development. Its straightforward synthesis and the known biological activities of the nitrofuran class make it an attractive starting point for developing novel antimicrobial and anticancer agents. Further research is warranted to fully characterize its biological activity profile and elucidate its specific mechanisms of action.
References
- 1. haofeijinchukou.lookchem.com [haofeijinchukou.lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 5-(3-Nitrophenyl)furfural | C11H7NO4 | CID 612417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 13148-43-1 | this compound - Synblock [synblock.com]
- 5. This compound | 13148-43-1 [sigmaaldrich.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. ijabbr.com [ijabbr.com]
- 9. researchgate.net [researchgate.net]
- 10. biojournals.us [biojournals.us]
- 11. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(3-nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. This document details the molecular structure, physicochemical properties, and key spectroscopic data of the compound. Furthermore, it outlines detailed experimental protocols for its synthesis via established methodologies. The guide also explores the reactivity of the furan and aldehyde moieties, and discusses the potential for this compound to serve as a scaffold in the development of novel therapeutic agents, drawing on the known biological activities of related nitrophenyl and furan-containing molecules.
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring a furan ring substituted at the 2-position with a formyl group and at the 5-position with a 3-nitrophenyl group.[1][2] The presence of the nitroaromatic system and the reactive aldehyde functionality makes it a valuable intermediate for further chemical modifications.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-(3-Nitrophenyl)furfural, 5-(m-Nitrophenyl)furfural | [1][3] |
| CAS Number | 13148-43-1 | [1][3][4] |
| Molecular Formula | C₁₁H₇NO₄ | [1][3][4] |
| Molecular Weight | 217.18 g/mol | [3][4] |
| Appearance | Yellow powder | [3] |
| Melting Point | 156-158 °C | [3][5] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=C(O2)C=O | [1][2] |
| InChI | InChI=1S/C11H7NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | [1] |
| InChIKey | DXUACWQWQDJZMY-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. While a complete set of publicly available spectra is limited, the following data provides key insights into its structure.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹³C NMR | Data available from Sigma-Aldrich Co. LLC. | [1] |
| ¹H NMR | While specific data for the 3-nitro isomer is not readily available, the proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.0 ppm), and distinct doublets for the furan protons. The aromatic protons of the nitrophenyl ring would appear as a complex multiplet pattern in the aromatic region. | Inferred from related structures[6][7] |
| IR Spectroscopy | The IR spectrum is expected to exhibit strong absorption bands corresponding to the carbonyl group (C=O) of the aldehyde at approximately 1660-1700 cm⁻¹, and characteristic peaks for the C-NO₂ stretching vibrations around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). | Inferred from related structures[6][8] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 217.18. | Inferred from related structures[6] |
Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes. Two detailed protocols based on common organic reactions are provided below.
Synthesis via Diazotization-Coupling Reaction
This method involves the diazotization of 3-nitroaniline followed by a coupling reaction with furfural.[6]
Experimental Protocol:
-
Diazotization: Dissolve 10 g of 3-nitroaniline in a mixture of concentrated hydrochloric acid and water (1:1 v/v). Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (0.07 mol) dropwise to the cooled aniline solution. Maintain the temperature below 5 °C. Stir the reaction mixture for one hour to ensure complete diazotization.
-
Filter the resulting diazonium salt solution.
-
Coupling: To the filtrate, add furfural (0.05 mol).
-
Prepare a solution of copper(II) chloride (2 g in 10 ml of water) and add it dropwise to the reaction mixture.
-
Continue stirring the reaction for 4 hours at room temperature and then leave it overnight.
-
Work-up: Collect the precipitate by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Synthesis via Vilsmeier-Haack Reaction
An alternative approach is the formylation of 2-(3-nitrophenyl)furan using the Vilsmeier-Haack reagent.[9]
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Formylation: Dissolve 2-(3-nitrophenyl)furan in a suitable solvent like dichloromethane (DCM) and add it to the prepared Vilsmeier reagent.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Hydrolysis: Once the reaction is complete, pour the mixture into crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to hydrolyze the intermediate.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Reactivity and Potential Applications
The aldehyde group in this compound is a versatile functional group that can undergo a variety of chemical transformations, including:
-
Condensation Reactions: It can react with active methylene compounds in Claisen-Schmidt condensations to form chalcones and other α,β-unsaturated carbonyl compounds.[6]
-
Reductive Amination: The aldehyde can be converted to various amines through reductive amination.
-
Wittig Reaction: It can be transformed into alkenes using phosphorus ylides.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol.
The furan nucleus and the nitrophenyl moiety are common pharmacophores in drug discovery. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10] The nitro group can also contribute to biological activity.
Logical Workflow for Synthesis and Screening
The development of novel drug candidates based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the development of this compound derivatives.
This logical flow illustrates the progression from the initial synthesis and characterization of the core molecule to the generation of a library of derivatives for biological screening, ultimately leading to the identification of lead compounds for further development.
References
- 1. 5-(3-Nitrophenyl)furfural | C11H7NO4 | CID 612417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 13148-43-1 [matrix-fine-chemicals.com]
- 3. This compound | CAS 13148-43-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. CAS 13148-43-1 | this compound - Synblock [synblock.com]
- 5. 5-(3-NITROPHENYL)-2-FURALDEHYDE | CAS: 13148-43-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activities of 5-(3-Nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with potential therapeutic applications. Drawing upon the well-documented bioactivities of the nitrofuran and furan-2-carbaldehyde scaffolds, this document explores its likely antimicrobial, anticancer, and anti-inflammatory properties. While specific quantitative bioassay data for this particular molecule is not extensively available in the public domain, this guide furnishes detailed experimental protocols for key biological assays and outlines the probable signaling pathways and mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound and its derivatives.
Introduction
Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. The furan ring is a key pharmacophore in numerous clinically used drugs and natural products. The introduction of a nitro group, particularly in the form of a nitrophenyl substituent, is a common strategy in medicinal chemistry to enhance or modulate biological effects. This compound combines these key structural features, suggesting a high likelihood of interesting pharmacological properties. This guide will delve into the expected biological activities based on the established profiles of analogous compounds.
Predicted Biological Activities
Based on the known biological effects of structurally related nitrofuran and furan-2-carbaldehyde derivatives, this compound is predicted to exhibit the following activities:
-
Antimicrobial Activity: Nitrofurans are a well-established class of broad-spectrum antibacterial agents. Their mechanism of action typically involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can then damage microbial DNA, ribosomes, and other essential macromolecules, leading to cell death. It is highly probable that this compound will demonstrate activity against a range of Gram-positive and Gram-negative bacteria.
-
Anticancer Activity: Numerous furan derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The presence of the nitrophenyl group may contribute to its cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Furan derivatives have also been reported to possess anti-inflammatory properties. The potential mechanisms underlying this activity may involve the modulation of inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and the inhibition of pro-inflammatory cytokine production.
Quantitative Data on Analogous Compounds
Table 1: Antimicrobial Activity of Representative Furan Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Compound |
| 5-Nitro-2-furaldehyde derivative | Staphylococcus aureus | 1.56 - 12.5 | Ciprofloxacin |
| 5-Nitro-2-furaldehyde derivative | Escherichia coli | 3.12 - 25 | Ciprofloxacin |
| Furan-based chalcone | Bacillus subtilis | 8 | Streptomycin |
| Furan-based chalcone | Pseudomonas aeruginosa | 16 | Streptomycin |
Note: The data presented are for analogous compounds and should be considered indicative of potential activity. Specific testing of this compound is required for accurate determination of its antimicrobial profile.
Table 2: Anticancer Activity of Representative Furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 5-Nitrofuran derivative | Human colon carcinoma (HCT-116) | 5.2 | Doxorubicin |
| Furan-based thiazolidinone | Human breast adenocarcinoma (MCF-7) | 2.8 | Doxorubicin |
| 5-Aryl-furan derivative | Human lung carcinoma (A549) | 10.5 | Cisplatin |
Note: The IC50 values are for structurally related compounds and serve as a reference. The actual anticancer activity of this compound needs to be experimentally determined.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the potential signaling pathways and mechanisms of action for this compound based on the known activities of nitrofurans.
Caption: General mechanism of antimicrobial action for nitrofuran compounds.
Caption: Potential anticancer mechanisms of action for furan derivatives.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related nitrofuran and furan-2-carbaldehyde derivatives, this compound is anticipated to possess significant antimicrobial and anticancer activities. This technical guide provides the necessary foundational information, including detailed experimental protocols and insights into potential mechanisms of action, to facilitate further investigation into its pharmacological profile. Rigorous experimental evaluation is now required to elucidate the specific biological activities and therapeutic potential of this compound.
An In-depth Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 5-(3-Nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. The document details its chemical properties, synthesis methodologies, and known biological activities, with a focus on its role as a scaffold in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound, also known as 5-(3-nitrophenyl)furfural, is a yellow powder.[1] It is characterized by the presence of a furan ring substituted with a carbaldehyde group at the 2-position and a 3-nitrophenyl group at the 5-position.
| Property | Value | Reference |
| CAS Number | 13148-43-1 | [1] |
| Molecular Formula | C₁₁H₇NO₄ | [1] |
| Molecular Weight | 217.18 g/mol | [1] |
| Melting Point | 156-158 °C | [1] |
| Appearance | Yellow powder | [1] |
| Solubility | 6.3 µg/mL (at pH 7.4) |
Safety Information: This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the formation of a carbon-carbon bond between the furan ring and the nitrophenyl moiety. The two most prominent methods are the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction.
Meerwein Arylation (via Diazotization)
The Meerwein arylation reaction is a classic method for the arylation of unsaturated compounds. In the context of synthesizing this compound, this involves the diazotization of 3-nitroaniline followed by a copper-catalyzed reaction with furfural.
Experimental Protocol (Adapted from a similar synthesis of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde):
-
Diazotization: Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath with stirring. Add a solution of sodium nitrite dropwise to the cooled mixture. Stir the reaction mixture for one hour to ensure complete diazotization. Filter the resulting diazonium salt solution.
-
Meerwein Arylation: To the filtered diazonium salt solution, add furfural. Subsequently, add a solution of copper(II) chloride dropwise. Continue stirring the reaction mixture for 4 hours and then leave it overnight at room temperature.
-
Isolation and Purification: The precipitate formed is collected by filtration, dried, and then recrystallized from ethanol to yield the final product.
Caption: Meerwein arylation synthesis pathway.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. This approach involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. For the synthesis of this compound, this would typically involve the coupling of a furan-2-carbaldehyde derivative with a 3-nitrophenylboronic acid or vice versa.
Experimental Protocol (General procedure for Suzuki-Miyaura coupling):
-
Reaction Setup: To a round-bottomed flask, add 5-bromo-2-furaldehyde (1 equivalent), 3-nitrophenylboronic acid (1.1-1.3 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (3 equivalents).
-
Solvent Addition: Add a solvent system, for example, a mixture of water, ethanol, and toluene.
-
Reaction Conditions: Flush the reaction mixture with an inert gas (e.g., argon) and heat it at 70°C overnight with stirring.
-
Work-up and Purification: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling synthesis pathway.
Biological Activities and Mechanism of Action
While specific biological data for this compound is limited in the available literature, the broader class of nitrofuran derivatives has been extensively studied and shown to possess significant antimicrobial and anticancer activities.
Antimicrobial Activity
Nitrofurans are a class of synthetic antimicrobial agents. Their mechanism of action is believed to involve the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.
Quantitative Data for Related Nitrofuran Derivatives:
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| 5-nitro-2-furfurylidene derivative 9c | Bacillus subtilis | Effective at 5 µ g/disc |
| 5-nitro-2-furfurylidene derivative 9d | Bacillus subtilis | Effective at 5 µ g/disc |
| 5-nitro-2-furfurylidene derivative 9c | Staphylococcus aureus | Effective at 5 µ g/disc |
| 5-nitrofuran-isatin hybrid 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 |
Note: Data for the specific target compound, this compound, was not found in the reviewed literature.
Caption: General antimicrobial mechanism of nitrofurans.
Anticancer Activity
Derivatives of 5-nitrofuran have also demonstrated promising anticancer properties. The proposed mechanisms of action are varied and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) leading to cellular damage.
Quantitative Data for Related Nitrofuran Derivatives:
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 5-nitrofuran-isatin hybrid 3 | HCT 116 (Colon Cancer) | 1.62 |
| 4-thiazolidinone derivative 14b | MCF-7 (Breast Cancer) | 0.85 |
| 4-thiazolidinone derivative 14b | MDA-MB-231 (Breast Cancer) | 6.61 |
Note: Data for the specific target compound, this compound, was not found in the reviewed literature.
Proposed Anticancer Mechanisms:
-
Induction of Apoptosis: Some furan derivatives have been shown to trigger the intrinsic apoptotic pathway. This can involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, a family of proteases that execute apoptosis.
-
Cell Cycle Arrest: Certain furan-containing compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cells from proliferating.
-
Generation of Reactive Oxygen Species (ROS): The nitro group in these compounds can be reduced within cancer cells, leading to the production of ROS. Elevated levels of ROS can cause oxidative stress and damage to cellular components, ultimately leading to cell death.
Caption: Proposed anticancer mechanisms of furan derivatives.
Conclusion
This compound is a versatile synthetic intermediate with a chemical scaffold that is present in compounds with significant biological potential. While direct biological data for this specific molecule is scarce, the broader class of nitrophenyl furan derivatives demonstrates promising antimicrobial and anticancer activities. The established synthetic routes, such as the Meerwein arylation and Suzuki-Miyaura coupling, provide reliable methods for its preparation, enabling further investigation and the development of novel derivatives with enhanced therapeutic properties. Future research should focus on the detailed biological evaluation of this compound and its derivatives to elucidate their specific mechanisms of action and to assess their full therapeutic potential.
References
An In-depth Technical Guide to 5-(3-Nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-(3-Nitrophenyl)furan-2-carbaldehyde. This compound, a member of the nitrofuran class, holds potential for investigation in drug discovery and development due to the known antimicrobial and cytotoxic activities of related derivatives. This document details established synthetic protocols, spectroscopic characterization data, and the general mechanism of action attributed to nitrofuran compounds. The information is presented to support further research and application of this molecule in medicinal chemistry and materials science.
Chemical Identity and Properties
The compound this compound is a nitroaromatic derivative of furfural. Its formal IUPAC name is This compound . It is also commonly referred to by synonyms such as 5-(3-nitrophenyl)furfural and 5-(m-nitrophenyl)furfural.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13148-43-1 | |
| Molecular Formula | C₁₁H₇NO₄ | |
| Molecular Weight | 217.18 g/mol | |
| Appearance | Not explicitly stated for this compound, but related compounds are often yellow solids. | |
| Melting Point | 156-158 °C | |
| Solubility | Soluble in common organic solvents. |
Synthesis of this compound
The synthesis of this compound can be achieved through established organic chemistry reactions, primarily via Meerwein arylation or Suzuki-Miyaura cross-coupling.
Meerwein Arylation
The Meerwein arylation reaction is a common method for the arylation of unsaturated compounds. In this case, it involves the reaction of a diazonium salt, generated from 3-nitroaniline, with furfural in the presence of a copper catalyst. A detailed experimental protocol for a structurally similar compound, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde, provides a viable synthetic route[1].
Experimental Protocol: Meerwein Arylation (Adapted) [1]
-
Diazotization of 3-Nitroaniline:
-
Dissolve 3-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Add a solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1 hour at 0-5 °C to ensure complete formation of the 3-nitrobenzenediazonium chloride solution.
-
-
Arylation of Furfural:
-
To the freshly prepared diazonium salt solution, add furfural (1.2 equivalents).
-
Slowly add a solution of copper(II) chloride (catalytic amount) in water.
-
Continue stirring the reaction mixture vigorously at room temperature for 4-6 hours.
-
Allow the mixture to stand overnight.
-
-
Work-up and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
-
Diagram 1: Synthetic Workflow for Meerwein Arylation
Caption: Workflow for the Synthesis of this compound via Meerwein Arylation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction offers an alternative and often high-yielding route to 5-aryl-2-furaldehydes. This method involves the palladium-catalyzed reaction of an arylboronic acid with a halo-furan. For the synthesis of this compound, this would typically involve the coupling of 5-bromo- or 5-iodo-2-furaldehyde with 3-nitrophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)
-
Reaction Setup:
-
In a reaction vessel, combine 5-halo-2-furaldehyde (1 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Diagram 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
Spectroscopic Characterization
The structure of this compound is confirmed through standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aldehyde carbonyl group (C=O) around 1670-1700 cm⁻¹, the nitro group (N-O) stretches around 1530 cm⁻¹ and 1350 cm⁻¹, and aromatic C-H and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals corresponding to the aldehydic proton (around 9.5-10.0 ppm), as well as distinct signals for the protons on the furan and nitrophenyl rings in the aromatic region (7.0-8.5 ppm).
-
¹³C NMR: The spectrum will display a resonance for the aldehydic carbonyl carbon (around 175-185 ppm) and signals for the aromatic carbons of the furan and nitrophenyl rings.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (217.18 g/mol ).
Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of nitrofuran derivatives is well-known for its antimicrobial properties.
General Mechanism of Action of Nitrofurans
The antimicrobial activity of nitrofurans is generally attributed to their reductive activation within microbial cells. The nitro group is reduced by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then non-specifically target and damage various cellular macromolecules, including DNA, RNA, and proteins, leading to the inhibition of essential cellular processes and ultimately cell death.
Diagram 3: Proposed General Mechanism of Action for Nitrofuran Antimicrobials
Caption: General Mechanism of Action of Nitrofuran Antimicrobials.
Potential Applications
Given the established bioactivity of the nitrofuran scaffold, this compound represents a valuable starting material for the synthesis of novel derivatives with potential applications as:
-
Antimicrobial agents: For the development of new drugs to combat bacterial and fungal infections.
-
Anticancer agents: The cytotoxic nature of reactive intermediates generated from nitroaromatic compounds suggests potential for anticancer drug discovery.
-
Chemical probes: For studying the mechanisms of nitroreductase enzymes in various organisms.
Conclusion
This compound is a readily accessible compound with significant potential for further investigation in medicinal chemistry and drug development. The synthetic routes outlined in this guide provide a solid foundation for its preparation, and the known biological activities of the nitrofuran class of compounds suggest that this molecule and its derivatives are promising candidates for the discovery of new therapeutic agents. Further research is warranted to fully elucidate the specific biological profile of this compound and to explore its potential in various therapeutic areas.
References
Methodological & Application
Application Notes and Protocols: 5-(3-Nitrophenyl)furan-2-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-(3-Nitrophenyl)furan-2-carbaldehyde as a versatile building block for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds and can be adapted for the specific use of this nitrophenyl-substituted furan derivative.
Introduction
This compound is a key intermediate in organic synthesis, possessing a reactive aldehyde functionality and a furan ring substituted with a nitro-aromatic moiety. The presence of the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in various condensation reactions to construct complex molecular architectures, particularly heterocyclic systems of medicinal interest.[1] Compounds derived from nitrofuran aldehydes have shown a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3]
Key Synthetic Applications
The primary synthetic applications of this compound revolve around condensation reactions that form new carbon-carbon and carbon-nitrogen bonds, leading to the formation of chalcones, pyrimidines, and other heterocyclic systems.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of pharmacological activities.[4] The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to novel chalcone derivatives.
Experimental Workflow for Chalcone Synthesis
Caption: Workflow for Chalcone Synthesis.
Protocol 1: Synthesis of (E)-1-aryl-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one (Chalcone Derivatives)
This protocol is adapted from the synthesis of similar chalcones derived from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde.[5]
-
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount (e.g., 10 mmol) of this compound and the selected substituted acetophenone in ethanol (30-50 mL).
-
To this solution, add a 20-40% aqueous solution of KOH or NaOH dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and cold water (approximately 200 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
-
Table 1: Representative Yields for Claisen-Schmidt Condensation of Related 5-Aryl-2-furaldehydes
| Aldehyde | Ketone | Base | Solvent | Yield (%) | Reference |
| 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | Substituted Triazole Ketones | KOH | Ethanol | 67-72 | [5] |
| 5-Nitro-2-furaldehyde | 1-(4-(methylsulfonyl)phenyl)ethanone | H₂SO₄ | Acetic Acid | 75 | [6] |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | ~90 | [7] |
Note: The yields presented are for analogous reactions and may vary for this compound.
Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[8][9] This reaction can be used to synthesize a variety of functionalized alkenes from this compound.
Logical Relationship in Knoevenagel Condensation
Caption: Key components in Knoevenagel condensation.
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds
This is a general protocol that can be adapted for various active methylene compounds.[10]
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Solvent (e.g., ethanol, water)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (10-20 mL).
-
Add a catalytic amount of the base (e.g., a few drops of piperidine or 5-10 mol% of DBU).
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor by TLC.
-
After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If the product is soluble, pour the mixture into cold water or dilute acid to induce precipitation.
-
Wash the solid with water and dry. Purify by recrystallization or column chromatography.
-
Table 2: Representative Yields for Knoevenagel Condensation of Furan Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| 5-Substituted furan-2-carbaldehyde | Creatinine | Piperidine | Acetic Anhydride/Acetic Acid | 55-80 | [9] |
| Furfural | Malononitrile | Piperidine | Ethanol | 96 | [10] |
| Aromatic Aldehydes | Malononitrile | DBU | Water | 98 | [11] |
Note: The yields presented are for analogous reactions and may vary for this compound.
Synthesis of Pyrimidine Derivatives
Pyrimidine and its derivatives are of great interest due to their wide range of biological activities.[4] A common synthetic route to pyrimidines involves the cyclocondensation of chalcones with a nitrogen-containing reagent like urea, thiourea, or guanidine.[12]
Protocol 3: Synthesis of Pyrimidines from Chalcones
This protocol describes the synthesis of pyrimidine derivatives from the chalcones prepared in Protocol 1.[12][13]
-
Materials:
-
Chalcone derivative from Protocol 1
-
Urea, thiourea, or guanidine hydrochloride
-
Potassium hydroxide or sodium hydroxide
-
Ethanol
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (0.01 mol) and urea (or thiourea/guanidine, 0.01 mol) in ethanol (20-30 mL).
-
Add a 40% aqueous solution of potassium hydroxide (10 mL) slowly with constant stirring.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with dilute HCl to precipitate the pyrimidine derivative.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent.
-
Biological Activity and Mechanism of Action
Derivatives of this compound are being investigated for various biological activities, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
The antimicrobial action of nitrofuran derivatives is a key area of interest. These compounds act as prodrugs that are activated within the bacterial cell.[14]
Antimicrobial Mechanism of Nitrofuran Derivatives
Caption: Mechanism of nitrofuran antimicrobial action.
The nitro group of the nitrofuran compound is reduced by bacterial nitroreductases to form highly reactive electrophilic intermediates.[14] These intermediates can then cause damage to various cellular macromolecules, including DNA, ribosomes, and enzymes, ultimately leading to bacterial cell death.[14]
Anticancer Activity
Chalcones and pyrimidines derived from substituted furfurals have demonstrated potential as anticancer agents.[2][3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells.
Table 3: Biological Activity of Related Nitrofuran and Chalcone Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC or IC₅₀) | Reference |
| 5-Nitrofuran-isatin hybrids | Antibacterial | MRSA | 1-8 µg/mL | [1] |
| 5-Nitrofuran-isatin hybrids | Anticancer | HCT 116 (Colon Cancer) | 1.62-8.8 µM | [2] |
| Chalcones from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | Antibacterial | S. aureus, P. aeruginosa | Moderate to good | [1] |
| Pyrimidine derivatives | Anticancer | NCI 60 cell lines | Significant activity | [2] |
Note: The data presented is for structurally related compounds and serves as an indicator of the potential biological activity of derivatives of this compound.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of heterocyclic compounds, including chalcones and pyrimidines. The protocols provided herein, adapted from established literature procedures for analogous compounds, offer a solid foundation for the exploration of its synthetic potential. The resulting derivatives are promising candidates for further investigation in drug discovery programs, particularly in the development of new antimicrobial and anticancer agents. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets and biological evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]
- 3. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. ijres.org [ijres.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. impactjournals.us [impactjournals.us]
- 14. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(3-Nitrophenyl)furan-2-carbaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for several key reaction mechanisms involving 5-(3-Nitrophenyl)furan-2-carbaldehyde. The information is intended to guide researchers in the synthesis and modification of this compound for applications in medicinal chemistry and drug development. The electron-withdrawing nature of the 3-nitrophenyl group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a highly reactive substrate for various nucleophilic addition and condensation reactions.
I. Synthesis of this compound
The starting material can be synthesized via a Meerwein arylation reaction. A general protocol is provided below.
Experimental Protocol: Synthesis of 5-(Aryl)furan-2-carbaldehydes
Materials:
-
Substituted aniline (e.g., 3-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Nitrite (NaNO₂)
-
Furfural
-
Copper(II) Chloride (CuCl₂)
-
Ethanol
Procedure:
-
Dissolve the substituted aniline (e.g., 10 g of 3-nitroaniline) in a 1:1 mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite (0.07 mol) dropwise to the cooled aniline solution. Stir the mixture for 1 hour to complete the diazotization.
-
Filter the reaction mixture and collect the filtrate.
-
To the filtrate, add furfural (0.05 mol), followed by the dropwise addition of a solution of copper chloride (2 g in 10 ml of water).
-
Continue stirring the reaction mixture for 4 hours and then leave it to stand overnight at room temperature.
-
Filter the precipitate, dry it, and recrystallize from ethanol to obtain the purified this compound.[1]
II. Condensation Reactions
This compound is an excellent substrate for various condensation reactions to form carbon-carbon double bonds. These reactions are fundamental in the synthesis of diverse molecular scaffolds.
A. Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[2] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds.
Materials:
-
This compound
-
A substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 20%)
Procedure:
-
Dissolve equimolar amounts (e.g., 3 mmol) of this compound and the substituted acetophenone in ethanol.
-
To this solution, add a 20% aqueous solution of KOH or NaOH dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.[1]
| Reactant 2 (Ketone) | Base | Solvent | Time | Yield (%) |
| Substituted triazole ketone | 20% KOH | Ethanol | Overnight | 67-72 |
Table based on a similar reaction with (5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde).[1]
Caption: Mechanism of Claisen-Schmidt Condensation.
B. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[3]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, creatinine)
-
Acetic Anhydride
-
Acetic Acid
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the active methylene compound (e.g., 5 mmol of creatinine) in a mixture of acetic anhydride (5 cm³) and acetic acid (10 cm³), with heating until the solid dissolves.
-
Add this compound (5 mmol) to the solution.
-
Add a catalytic amount of piperidine (5 drops).
-
Reflux the reaction mixture for a specified time (monitor by TLC).
-
After cooling, the solid precipitate is filtered and washed with a small amount of acetic acid.
-
Recrystallize the product from ethanol or acetic acid.[1]
| Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) |
| Creatinine | Piperidine | Acetic Anhydride/Acetic Acid | Varies | 55-80 |
| Indan-1,3-dione | - | Ethanol | Room Temp | 46-72 |
Table based on reactions with 5-substituted furan-2-carboxaldehydes.[1][4]
Caption: Workflow for Knoevenagel Condensation.
C. Perkin Reaction
The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[4][5] This reaction can be applied to heteroaromatic aldehydes like furfural derivatives.[6][7]
An aromatic aldehyde reacts with an acid anhydride (e.g., acetic anhydride) and its corresponding sodium or potassium salt (e.g., sodium acetate) upon heating to produce a cinnamic acid derivative.
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
Procedure:
-
A mixture of this compound, acetic anhydride, and anhydrous sodium acetate is heated, typically at 180°C, for several hours.
-
The reaction mixture is then poured into water and boiled to hydrolyze the excess anhydride.
-
If the product is a solid, it is filtered off. If it is an oil, it is extracted with a suitable solvent.
-
The crude product is purified by recrystallization.
III. Oxidation and Reduction Reactions
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol.
A. Oxidation to 5-(3-Nitrophenyl)furan-2-carboxylic acid
Various oxidizing agents can be employed for this transformation. A common method involves the use of silver oxide.
Materials:
-
This compound
-
Silver(I) Oxide (Ag₂O)
-
Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
To a solution of this compound in aqueous NaOH, add Ag₂O.
-
Heat the reaction mixture (e.g., at 90°C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter to remove the silver salts.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the product, wash with cold water, and dry.
B. Reduction to [5-(3-Nitrophenyl)furan-2-yl]methanol
A mild and selective reducing agent like sodium borohydride is commonly used for the reduction of aldehydes to alcohols.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
Procedure:
-
Dissolve this compound in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
After the addition is complete, continue stirring at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the alcohol.
| Substrate | Time (min) | Yield (%) |
| 4-nitrobenzaldehyde | 30 | 93 |
| Benzaldehyde | 20 | 96 |
This data for substituted benzaldehydes suggests that the reduction of this compound should be efficient.[8]
Caption: Oxidation and Reduction of the Aldehyde.
IV. Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is highly valuable for the stereoselective formation of double bonds.
General Reaction Scheme:
The reaction involves the nucleophilic addition of the ylide to the carbonyl carbon of the aldehyde, forming a betaine intermediate, which then collapses to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide.
Materials:
-
This compound
-
An α-bromoester or α-bromonitrile
-
Triphenylphosphine (PPh₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a reaction vessel, combine triphenylphosphine and the α-bromoester/nitrile in a saturated aqueous solution of sodium bicarbonate.
-
Add this compound to the mixture.
-
Stir the reaction vigorously at room temperature for 1-3 hours.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Caption: Mechanism of the Wittig Reaction.
References
- 1. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Recent Advances in Catalytic Hydrogenation of Furfural [mdpi.com]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(3-Nitrophenyl)furan-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Nitrophenyl)furan-2-carbaldehyde is a heterocyclic aldehyde containing a furan ring substituted with a nitrophenyl group. This compound belongs to the broader class of 5-aryl-2-furfural derivatives, which are recognized as important pharmacophores in medicinal chemistry. The constituent moieties—the furan ring, the nitroaromatic system, and the aldehyde group—each contribute to the potential biological activity of the molecule. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The nitrophenyl group can influence the molecule's electronic properties and potential for bioreductive activation, a mechanism observed in some nitroaromatic drugs. The aldehyde functionality serves as a versatile synthetic handle for the preparation of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, allowing for the systematic exploration of structure-activity relationships (SAR).
While specific research on the medicinal chemistry applications of this compound is limited in publicly available literature, this document provides a detailed overview of its potential applications based on the known biological activities of structurally related compounds. It also includes detailed protocols for the synthesis and biological evaluation of this compound and its derivatives, aiming to facilitate further research and drug discovery efforts in this area.
Synthesis Protocol
A general and efficient method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Meerwein arylation of furfural. This method involves the reaction of a diazonium salt, generated from the corresponding aniline, with furfural in the presence of a copper salt catalyst.
Protocol: Synthesis of this compound
Materials:
-
3-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Furfural
-
Copper(II) chloride (CuCl₂)
-
Acetone
-
Water
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Diazotization of 3-Nitroaniline:
-
In a round-bottom flask, dissolve 3-nitroaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Meerwein Arylation:
-
In a separate larger flask, prepare a solution of furfural (3-5 equivalents) in acetone.
-
Add copper(II) chloride (0.1-0.2 equivalents) to the furfural solution and cool it to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the furfural-copper chloride mixture dropwise with vigorous stirring. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large beaker containing water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
-
Visualization of Synthetic Workflow
Application Notes and Protocols: Synthesis of Derivatives from 5-(3-Nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of chalcone and Schiff base derivatives from 5-(3-nitrophenyl)furan-2-carbaldehyde. While specific experimental data for derivatives of this compound is limited in the available literature, the following protocols are based on established methods for analogous compounds and serve as a guide for the synthesis and characterization of novel derivatives.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of the furan ring, the conjugated system, and the nitro-substituted phenyl group makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential biological activities. The aldehyde functionality is a key reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the creation of diverse molecular scaffolds such as chalcones and Schiff bases. These derivatives are of significant interest in drug discovery, with reported activities including antimicrobial, anti-inflammatory, and anticancer properties.
Data Presentation: Representative Derivatives
The following tables summarize quantitative data for derivatives synthesized from analogous 5-(substituted-phenyl)furan-2-carbaldehydes. This data is provided to give researchers an indication of expected yields and spectral characteristics.
Table 1: Representative Chalcone Derivatives
| Compound ID | Starting Aldehyde | Ketone Reactant | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| C1 | 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | 1-(p-tolyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 67-72 | Not Reported | IR (KBr, cm⁻¹): 1653 (C=O), 1580 (C=C), 1337 (C-NO₂), 747 (C-Cl). ¹H NMR (CDCl₃, 400Hz): δ 7.79 (d, 1H, J=15.6Hz, chalcone proton), 8.07 (d, 1H, J=15.6Hz, chalcone proton). LC-MS (m/z): 480 (M+).[1] |
| C2 | 5-(4-nitrophenyl)furan-2-carbaldehyde | 4-fluoroacetophenone | Not Reported | Not Reported | ¹³C NMR: ~188 ppm (C=O), ~153 ppm (C-NO₂). |
| C3 | 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 67-72 | Not Reported | IR (KBr, cm⁻¹): 1657 (C=O), 1582 (C=C), 1375 (C-NO₂), 741 (C-Cl). ¹H NMR (CDCl₃, 400Hz): δ 7.72 (d, 1H, J=15.6Hz, chalcone proton), 8.07 (d, 1H, J=15.6Hz, chalcone proton). LC-MS (m/z): 514 (M+).[1] |
Table 2: Representative Schiff Base Derivatives
| Compound ID | Starting Aldehyde | Amine Reactant | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| S1 | 5-nitrofuran-2-carbaldehyde | 4-nitrobenzene-1,2-diamine | 95 | 135 | IR (cm⁻¹): 3458 & 3333 (-NH₂), 1622 (C=N), 1504 & 1320 (-NO₂). ¹H NMR (DMSO-d₆, 600 MHz): δ 8.79 (s, 1H, -CH=N-). ¹³C NMR (DMSO-d₆, 126 MHz): δ 153.9 (C=N). HRMS (m/z): 277.0536 [M+H]⁺.[2] |
| S2 | 5-bromofuran-2-carbaldehyde | 4-nitrobenzene-1,2-diamine | Not Reported | Not Reported | ¹³C NMR (DMSO, 126 MHz): δ 154.4 (C=N). HRMS (m/z): 309.9818 [M+H]⁺.[2] |
| S3 | Salicylaldehyde | 2,4-dinitrophenylhydrazine | Not Reported | >250 (decomposition) | IR: Characteristic C=N stretch. |
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) in ethanol.
-
To this solution, add an equimolar amount of this compound (1 equivalent).
-
Slowly add a 20-40% aqueous solution of KOH or NaOH (e.g., 1 mL of 40% NaOH) to the stirred mixture.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into crushed ice.
-
The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of Schiff Bases
This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Reflux the reaction mixture for 2-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with a small amount of cold methanol or ethanol and dry it.
-
If necessary, the crude Schiff base can be purified by recrystallization.
Visualizations
Caption: Workflow for the synthesis of chalcone derivatives.
Caption: Workflow for the synthesis of Schiff base derivatives.
References
Application Notes & Protocols: 5-(3-Nitrophenyl)furan-2-carbaldehyde as a Versatile Building Block for Heterocycle Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-(3-nitrophenyl)furan-2-carbaldehyde, a pivotal starting material in the synthesis of diverse heterocyclic scaffolds. Heterocyclic compounds are fundamental to medicinal chemistry, forming the core structure of over 85% of all biologically active molecules.[1] This document outlines the strategic application of this building block, detailing its reactivity and providing validated, step-by-step protocols for the synthesis of high-value chemical entities such as chalcones, pyrimidines, and pyridines. The methodologies presented are designed for researchers, chemists, and professionals in drug development, offering both foundational theory and practical, field-proven insights to accelerate discovery programs.
Introduction: The Strategic Value of this compound
This compound (CAS No. 13148-43-1) is a highly functionalized aromatic aldehyde that serves as an exceptional starting point for complex molecular architectures.[2][3][4] Its utility stems from a unique combination of three key structural features:
-
A Reactive Aldehyde Group: The formyl group is a versatile chemical handle, primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
-
An Electron-Deficient Furan Ring: The furan moiety acts as a rigid, planar scaffold. Its inherent electron-rich character is modulated by the strongly electron-withdrawing aldehyde and nitrophenyl groups.
-
A Nitrophenyl Substituent: The 3-nitrophenyl group significantly influences the molecule's electronic properties, enhancing the reactivity of the aldehyde. Furthermore, the nitro group itself is a valuable functional group, which can serve as a key pharmacophoric element or be chemically reduced to an amine for subsequent diversification.
The electron-withdrawing nature of both the C2-carbaldehyde and the C5-(3-nitrophenyl) groups increases the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic addition and condensation reactions.[5] This enhanced reactivity is central to its role in constructing complex heterocyclic systems.
Foundational Reactions: Knoevenagel and Claisen-Schmidt Condensations
The primary utility of this compound lies in its application in condensation reactions that form new carbon-carbon bonds. These reactions create conjugated systems that are often precursors to more complex heterocycles.
The Knoevenagel Condensation: Gateway to Activated Alkenes
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate) in the presence of a weak base.[6][7] This reaction is a highly efficient method for creating electron-deficient alkenes, which are versatile intermediates in organic synthesis.[8][9][10]
The Claisen-Schmidt Condensation: Synthesis of Chalcones
A cornerstone of flavonoid and heterocyclic synthesis, the Claisen-Schmidt condensation involves the reaction of this compound with an acetophenone derivative under basic conditions.[11][12] The resulting α,β-unsaturated ketones, known as chalcones, are not only biologically active in their own right but are also critical intermediates for synthesizing a wide array of heterocycles, including pyrimidines, pyrazoles, and benzodiazepines.[13][14]
Caption: General workflow for Claisen-Schmidt chalcone synthesis.
Protocol 1: Synthesis of (E)-1-phenyl-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one (A Chalcone Derivative)
This protocol describes a standard Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq, 2.17 g, 10 mmol)
-
Acetophenone (1.0 eq, 1.20 g, 10 mmol)
-
Ethanol (40 mL)
-
Sodium Hydroxide (NaOH), 40% aqueous solution (4 mL)
-
Deionized Water
-
Round-bottom flask (100 mL), magnetic stirrer, filtration apparatus
Procedure:
-
Reagent Preparation: Dissolve this compound (2.17 g) and acetophenone (1.20 g) in ethanol (30 mL) in a 100 mL round-bottom flask with magnetic stirring.
-
Catalyst Addition: To the stirred solution, add the 40% aqueous NaOH solution (4 mL) dropwise over 5 minutes. The solution will typically develop a deep color.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-Up: Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice and water. Stir for 15-20 minutes. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from hot ethanol to yield the pure chalcone as a crystalline solid.
Self-Validation:
-
Expected Yield: 80-90%
-
Appearance: Yellow to orange solid.
-
Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Pyrimidine Synthesis
Pyrimidine derivatives are of immense interest due to their prevalence in pharmaceuticals, including antiviral and anticancer agents.[15][16] this compound is an ideal substrate for multicomponent reactions that rapidly generate complex pyrimidine cores.
A common strategy involves a three-component reaction between the aldehyde, an active methylene nitrile (e.g., malononitrile), and a N,N-binucleophile such as benzamidine hydrochloride.[16]
Caption: Mechanistic pathway for three-component pyrimidine synthesis.
Protocol 2: One-Pot Synthesis of a Substituted Pyrimidine
This protocol outlines a one-pot, three-component synthesis of a highly substituted aminopyrimidine.
Materials:
-
This compound (1.0 eq, 2.17 g, 10 mmol)
-
Malononitrile (1.0 eq, 0.66 g, 10 mmol)
-
Benzamidine hydrochloride (1.0 eq, 1.57 g, 10 mmol)
-
Sodium ethoxide (NaOEt) (1.1 eq, 0.75 g, 11 mmol)
-
Absolute Ethanol (50 mL)
-
Three-neck flask with reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a 100 mL three-neck flask equipped with a reflux condenser, add this compound (2.17 g), malononitrile (0.66 g), benzamidine hydrochloride (1.57 g), and absolute ethanol (50 mL).
-
Base Addition: With stirring, add sodium ethoxide (0.75 g) portion-wise to the suspension. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Work-Up: After completion, cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into 150 mL of cold water and stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from an appropriate solvent like ethanol or isopropanol.
Self-Validation:
-
Expected Yield: 65-80%
-
Appearance: Typically a pale yellow or off-white solid.
-
Characterization: Confirm structure via NMR, IR, and Mass Spectrometry. The ¹H NMR should show characteristic signals for the pyrimidine ring protons and the absence of the aldehyde proton.[17]
Application in Pyridine Synthesis
Substituted pyridines are another class of heterocycles with immense biological importance.[18] Multi-component reactions, such as the Hantzsch pyridine synthesis or related variants, offer a direct route to poly-substituted pyridine scaffolds using this compound.[19]
Table 1: Components for a Representative Pyridine Synthesis
| Component Role | Example Reagent | Molar Eq. |
| Aldehyde | This compound | 1.0 |
| Active Methylene Cmpd. | Ethyl acetoacetate | 1.0 |
| β-Enaminone Source | Malononitrile + Ammonium Acetate | 1.0 + xs |
| Solvent/Catalyst | Acetic Acid or Ethanol (reflux) | - |
Protocol 3: Multi-Component Synthesis of a Dihydropyridine Derivative
This protocol describes a modified Hantzsch-type reaction to produce a substituted 1,4-dihydropyridine, which can often be oxidized to the corresponding pyridine.
Materials:
-
This compound (1.0 eq, 2.17 g, 10 mmol)
-
Ethyl acetoacetate (2.0 eq, 2.60 g, 20 mmol)
-
Ammonium acetate (1.2 eq, 0.92 g, 12 mmol)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (2.17 g), ethyl acetoacetate (2.60 g), ammonium acetate (0.92 g), and glacial acetic acid (20 mL).
-
Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 100-110 °C for 4-6 hours with continuous stirring.
-
Work-Up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Pour the cooled mixture into 100 mL of ice-water and stir. Collect the resulting solid by vacuum filtration. Wash the solid with copious amounts of water to remove acetic acid, followed by a small amount of cold ethanol.
-
Purification: Dry the product under vacuum. The crude dihydropyridine can be used as is for subsequent oxidation or purified by recrystallization from ethanol.
Self-Validation:
-
Expected Yield: 70-85%
-
Appearance: Yellow solid.
-
Characterization: The formation of the dihydropyridine ring can be confirmed by NMR spectroscopy.
Conclusion
This compound stands out as a pre-validated and highly effective building block for modern heterocyclic chemistry. Its activated aldehyde functionality allows for predictable and high-yielding participation in cornerstone synthetic reactions, including Claisen-Schmidt, Knoevenagel, and various multicomponent strategies. The protocols detailed herein provide reliable and reproducible pathways to generate diverse libraries of chalcones, pyrimidines, and pyridines. The inherent structural features of this starting material offer multiple points for further chemical modification, making it an invaluable asset for lead generation and optimization in drug discovery and materials science.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 13148-43-1 | this compound - Synblock [synblock.com]
- 3. 5-(3-Nitrophenyl)furfural | C11H7NO4 | CID 612417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 13148-43-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 10. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. growingscience.com [growingscience.com]
- 17. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions of 5-(3-Nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the principal condensation reactions of 5-(3-Nitrophenyl)furan-2-carbaldehyde, a versatile building block in medicinal chemistry and materials science. The resulting chalcones, Knoevenagel condensation products, and Schiff bases are of significant interest due to their potential biological activities, including antimicrobial and antifungal properties.[1][2]
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds, yielding chalcones (1,3-diaryl-2-propen-1-ones). These compounds are precursors to flavonoids and exhibit a wide range of pharmacological activities.[1] The reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.
General Reaction Scheme:
Caption: General scheme for Claisen-Schmidt condensation.
Experimental Protocol:
A general protocol for the synthesis of chalcones from this compound is as follows:
-
Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of a base, such as 20% potassium hydroxide (KOH), dropwise to the stirred solution at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for several hours (typically overnight) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure chalcone.
Quantitative Data for Chalcone Synthesis:
While specific data for this compound is limited, the following table provides representative data for a closely related compound, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde, which can be used as a reference.[1]
| Reactant 2 (Substituted Acetophenone) | Product | Yield (%) | Melting Point (°C) | Key ¹H NMR Data (δ, ppm) |
| 1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | 67-72 | Not Reported | 8.05 (d, 1H, chalcone proton), 7.71 (d, 1H, chalcone proton), 2.69 (s, 3H, triazole ring CH₃) |
| 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | 67-72 | Not Reported | 8.07 (d, 1H, chalcone proton), 7.79 (d, 1H, chalcone proton), 2.68 (s, 3H, triazole ring CH₃) |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a versatile method for the synthesis of α,β-unsaturated compounds through the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[2] This reaction is instrumental in creating compounds with potential applications in pharmaceuticals and materials science.
General Reaction Scheme:
Caption: General scheme for Knoevenagel condensation.
Experimental Protocol:
The following is a general procedure for the Knoevenagel condensation of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a base, such as piperidine or sodium acetate.[2]
-
The reaction mixture can be stirred at room temperature or heated under reflux, with the progress monitored by TLC.
-
After completion, the mixture is cooled, and the product is isolated by filtration if it precipitates. Alternatively, the solvent is evaporated, and the residue is purified.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Knoevenagel Condensation Products:
The table below presents data for Knoevenagel condensation products of various 5-substituted furan-2-carboxaldehydes, which can serve as a reference.[2]
| Active Methylene Compound | 5-Substituted Furan-2-carboxaldehyde | Product | Yield (%) | Melting Point (°C) | | :--- | :--- | :--- | :--- | | Creatinine | 5-Chlorofuran-2-carboxaldehyde | 2-Acetamido-5-(5-chlorofurfurylidene)-1-methylimidazol-4-one | 55-80 | 210-212 | | Creatinine | 5-Iodofuran-2-carboxaldehyde | 2-Acetamido-5-(5-iodofurfurylidene)-1-methylimidazol-4-one | 55-80 | 218-220 | | Indan-1,3-dione | 5-Bromofuran-2-carboxaldehyde | 2-(5-Bromofurfurylidene)indan-1,3-dione | 46-72 | 190 |
Schiff Base Formation: Synthesis of Imines
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. These compounds are widely studied for their coordination chemistry and diverse biological activities, including antimicrobial and anticancer properties.
General Reaction Scheme:
References
Application Notes and Protocols for Antibacterial Studies of 5-(3-Nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(3-Nitrophenyl)furan-2-carbaldehyde in antibacterial research. This document includes its potential mechanism of action, detailed experimental protocols for evaluating its efficacy, and representative data for related compounds.
Introduction
This compound belongs to the nitrofuran class of compounds, which are synthetic broad-spectrum antimicrobial agents. The presence of the nitro group on the furan ring is often crucial for their biological activity. While specific studies on the 3-nitrophenyl isomer are limited, the general class of nitrophenylfuran derivatives has demonstrated significant potential in inhibiting the growth of a variety of bacterial pathogens. These compounds are of interest to researchers in the fields of medicinal chemistry and microbiology for the development of new antibacterial agents to combat drug-resistant infections.
Mechanism of Action
The antibacterial activity of nitrofurans is generally understood to be a multi-step process that ultimately leads to the inhibition of essential cellular functions and DNA damage in bacteria. The proposed signaling pathway involves the enzymatic reduction of the nitro group by bacterial nitroreductases.
Data Presentation
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| 5-Nitro-2-furaldehyde derivatives | Varies | Varies | Varies | Generally less active | [2][3] |
| Chalcones of 5-(nitrophenyl)furan-2-carbaldehyde | ++ | + | + | + | [1] |
Note: The activity levels are indicated as follows: ++ (significant activity), + (moderate activity). Actual MIC values can vary significantly based on the specific derivative and the bacterial strain tested.
Experimental Protocols
The following are detailed protocols for key experiments to determine the antibacterial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Sterile swabs
-
Solvent for dissolving the compound (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Lawn:
-
Adjust the turbidity of a bacterial suspension in sterile saline to match a 0.5 McFarland standard.
-
Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn.
-
-
Preparation and Application of Disks:
-
Dissolve this compound in a suitable solvent to a known concentration.
-
Impregnate sterile filter paper disks with a specific volume of the compound solution and allow the solvent to evaporate.
-
Place the impregnated disks onto the surface of the inoculated MHA plates.
-
Include a control disk impregnated only with the solvent.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Conclusion
This compound, as a member of the nitrofuran class, holds promise as a scaffold for the development of novel antibacterial agents. The provided protocols offer a standardized approach to evaluate its in vitro efficacy. Further studies, including determination of its precise MIC values against a broad panel of pathogenic bacteria, assessment of its cytotoxicity, and in vivo efficacy studies, are warranted to fully characterize its therapeutic potential. The general mechanism of action for nitrofurans suggests that this compound likely requires reductive activation within the bacterial cell to exert its antimicrobial effects.
References
Application Notes and Protocols for 5-(3-Nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Nitrophenyl)furan-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and materials science. The molecule incorporates three key features: a furan ring, a reactive aldehyde group, and a nitrophenyl moiety. The furan ring is a common scaffold in many biologically active compounds. The aldehyde functionality provides a reactive handle for various chemical transformations, most notably condensation and cross-coupling reactions. The nitro group can act as a key pharmacophore, particularly in antimicrobial agents, and can be chemically reduced to an amine to enable further derivatization.
These notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of chalcone derivatives, which are precursors to a wide range of biologically active heterocyclic compounds.[1][2]
Key Applications
-
Precursor for Heterocyclic Synthesis: It is an essential intermediate for synthesizing a variety of more complex molecules, including chalcones, pyrazolines, and other heterocyclic systems with therapeutic potential.[1][2]
-
Antimicrobial Drug Discovery: The nitrofuran core is a well-established pharmacophore for antibacterial agents.[3] Derivatives are often investigated for their efficacy against a range of Gram-positive and Gram-negative bacteria.[2]
-
Anticancer Drug Development: Chalcones derived from this aldehyde have shown significant potential as anticancer agents. The α,β-unsaturated ketone system in chalcones can interact with biological targets, and the substitution pattern on the aromatic rings modulates this activity.[4][5]
Data Presentation: Biological Activity of Analogous Compounds
While specific biological data for this compound is not extensively published, the activity of its derivatives provides strong rationale for its use in drug discovery programs. The following table summarizes the anticancer activity of a closely related chalcone synthesized from a nitrophenyl-containing precursor.
Table 1: In Vitro Anticancer Activity of a Benzofuran-Nitrophenyl Chalcone Derivative [4]
| Compound Name | Cell Line | Cell Type | Treatment Duration | IC₅₀ Value (µM) |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 | Human Colon Cancer | 48 h | 1.71 |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HT-29 | Human Colon Cancer | 48 h | 7.76 |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | CCD-18Co | Healthy Colon | 48 h | > 10 |
IC₅₀: The half maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6][7]
Diagram: Synthetic Workflow for Protocol 1
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature [ijabbr.com]
- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 5-(3-Nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Schiff bases from 5-(3-nitrophenyl)furan-2-carbaldehyde. Schiff bases derived from furan moieties are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. These compounds are synthesized through a condensation reaction between an aldehyde and a primary amine. This application note outlines the synthesis, characterization, and potential applications of these Schiff bases, with a focus on their relevance to drug discovery and development.
Introduction
Schiff bases, characterized by the presence of an azomethine group (-C=N-), are versatile compounds with a wide array of applications in medicinal and pharmaceutical chemistry.[1][2] Their biological activities are often attributed to the imine group, which can be crucial for their interaction with biological targets.[3] The furan ring is a key heterocyclic motif present in many biologically active compounds. The combination of a furan ring, a nitro-substituted phenyl group, and the azomethine linkage in Schiff bases derived from this compound presents a promising scaffold for the development of new therapeutic agents. These compounds have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[4][5][6]
Potential Applications
Schiff bases incorporating a furan ring have demonstrated a broad spectrum of pharmacological activities. The introduction of a nitro group on the phenyl ring can further enhance their biological potential.
-
Antimicrobial Activity: Furan-based Schiff bases have been shown to be effective against a variety of bacterial and fungal strains.[5][7][8] The mechanism of action is believed to involve interference with cell wall synthesis or protein synthesis. Metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.[4]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of furan-containing Schiff bases against various cancer cell lines.[3][6][9][10] The presence of the furan ring and the azomethine group is thought to contribute to their ability to induce apoptosis and inhibit cancer cell proliferation. The specific substitution pattern on the aromatic rings can significantly influence the anticancer potency.
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-substituted aniline)
-
Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of ethanol.
-
To this solution, add a solution of 1 mmol of the desired primary amine in 10 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[1]
-
The reaction mixture is then either stirred at room temperature for several hours or refluxed for 2-5 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.
-
The crude product is washed with cold ethanol or methanol to remove any unreacted starting materials.[5]
-
The final product is dried in a vacuum desiccator. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Characterization of Synthesized Schiff Bases
The structure of the synthesized Schiff bases can be confirmed using various spectroscopic techniques.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1615-1641 cm⁻¹.[7][11] The absence of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates the completion of the reaction.
-
¹H NMR Spectroscopy: The formation of the azomethine bond is indicated by a singlet signal for the imine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.5 and 9.5 ppm.[1][5]
-
¹³C NMR Spectroscopy: The carbon of the azomethine group typically appears in the range of δ 150-160 ppm.[5]
-
Mass Spectrometry: The molecular weight of the synthesized compound can be confirmed by the presence of the molecular ion peak in the mass spectrum.[5]
Quantitative Data
The following tables summarize representative quantitative data for Schiff bases derived from substituted furan-2-carbaldehydes, providing an expected range for the derivatives of this compound.
Table 1: Synthesis and Physicochemical Properties of Analogous Furan Schiff Bases
| Aldehyde | Amine | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 5-Nitro-salicylaldehyde | Various diamines | Methanol | Room Temperature | High | Not specified | [12] |
| 5-Bromofuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol | Reflux, 5h | Good | Not specified | [5] |
| 5-Iodofuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol | Room Temperature, 5h | Good | Not specified | [5] |
| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol | Reflux | Not specified | Not specified | [1] |
Table 2: Antimicrobial Activity of Analogous Furan Schiff Bases (Zone of Inhibition in mm)
| Compound Type | E. coli | S. aureus | P. aeruginosa | C. albicans | Reference |
| Furan-based Schiff base | Moderate | High | Moderate | Not tested | [5] |
| Thiazole-furan Schiff bases | Not tested | Not tested | Not tested | High | [13] |
| Metal complexes of furan Schiff bases | High | High | High | High | [4] |
Table 3: Anticancer Activity of Analogous Furan Schiff Bases (IC₅₀ values in µM)
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Furan-phenol Schiff base | MDA-MB-231 (Breast) | 6.9 µg/mL | [9] |
| Furan-phenol Schiff base | LoVo (Colorectal) | 14.6 µg/mL | [9] |
| Pyridine-furan Schiff base complexes | HepG-2 (Liver) | Moderate to significant inhibition | [6] |
| Nitro-substituted Schiff bases | HeLa, BIU-87, SPC-A-1 | Low IC₅₀ values | [10] |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases.
Proposed Biological Interaction Pathway
Caption: Conceptual pathway of biological action for Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with the significant biological activities observed for analogous compounds, make this class of molecules an attractive target for further investigation in drug discovery programs. The provided protocols and data serve as a valuable resource for researchers in the field, facilitating the exploration and optimization of these potent compounds.
References
- 1. jetir.org [jetir.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, Characterization and Antimicrobial Activities of Schiff Base Derived From Glyoximehydrazine and Substituted Furan and Their Metal (II) Complexes | Kuwait Scholars Publisher [kspublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(3-Nitrophenyl)furan-2-carbaldehyde in the Synthesis of Chalcones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chalcones utilizing 5-(3-Nitrophenyl)furan-2-carbaldehyde as a key precursor. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The incorporation of a 5-(3-nitrophenyl)furan moiety is of particular interest as it can enhance the pharmacological profile of the resulting chalcones.
The primary method for the synthesis of these chalcones is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic aldehyde (this compound) and a substituted acetophenone.[1][2][3]
Synthetic Applications and Biological Relevance
Chalcones derived from this compound are valuable scaffolds in drug discovery. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its interaction with biological targets.[4] The furan ring, a versatile heterocyclic system, is a common feature in many biologically active compounds.[5]
Key Applications:
-
Anticancer Agents: These chalcones have been investigated for their cytotoxic effects against various cancer cell lines.[4][6] Their mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[7][8]
-
Antibacterial Agents: The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, interacting with biological nucleophiles in bacterial cells, leading to antimicrobial effects.[9]
-
Enzyme Inhibitors: Specific chalcones derived from nitrophenyl-furan precursors have shown potent inhibitory activity against enzymes such as monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases.[10]
Data Presentation: Biological Activity of Chalcones
The following tables summarize the quantitative biological activity data for a selection of chalcones synthesized from nitrophenyl-furan precursors.
Table 1: Anticancer Activity of Pyrrole-Based Chalcones Derived from Nitrophenyl-Furan Precursors [6]
| Compound ID | R (Substitution on Phenyl Ring) | Cell Line | Cancer Type | IC50 (µg/mL)[6] |
| 1 | 4-Nitrophenyl | A549 | Human Lung Adenocarcinoma | 16[6] |
| 3 | 2-Nitrophenyl | HepG2 | Human Hepatocellular Carcinoma | 27[6] |
| 5 | 3-Nitrophenyl | HepG2 | Human Hepatocellular Carcinoma | 31[6] |
| Cisplatin | (Reference Drug) | A549 | Human Lung Adenocarcinoma | 28[6] |
| Cisplatin | (Reference Drug) | HepG2 | Human Hepatocellular Carcinoma | 38[6] |
Table 2: Antibacterial Activity of a Chalcone Derived from a Chloro- and Nitro-Substituted Phenyl-Furan Moiety
| Compound | Bacterial Strain | MIC (µg/mL) |
| Meta-nitro substituted chalcone (3d) | Staphylococcus aureus | Significant Activity (Specific MIC not provided)[9] |
Note: The original document mentions "significant activity" without a specific MIC value.
Experimental Protocols
General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and various substituted acetophenones.[1][10][11]
Materials and Reagents:
-
This compound
-
Substituted Acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and this compound (10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.[10]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.[10]
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol for In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][12][13]
Materials and Reagents:
-
Cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Chalcone stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the chalcone stock solution in complete cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the chalcone. Include a vehicle control (DMSO) and an untreated control.[9]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[9]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the chalcone concentration to generate a dose-response curve and determine the IC50 value.[9]
Protocol for In Vitro Antibacterial Activity Assessment: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Chalcone stock solution
-
Sterile 96-well plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[14]
-
Serial Dilution: Perform a two-fold serial dilution of the chalcone stock solution in MHB across the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the chalcone dilutions. Include a growth control (broth and bacteria, no chalcone) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the chalcone at which there is no visible growth of the bacteria.[16]
Visualization of Cellular Mechanisms and Workflows
Signaling Pathways Modulated by Chalcones
Chalcones are known to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. The NF-κB and ERK/RSK2 pathways are prominent targets.[7][8][17]
Caption: Proposed mechanism of chalcone-mediated inhibition of NF-κB and ERK/RSK2 signaling pathways.
Experimental Workflow for Chalcone Synthesis and Biological Evaluation
The following diagram illustrates the general workflow from synthesis to biological evaluation of chalcones derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchhub.com [researchhub.com]
- 14. benchchem.com [benchchem.com]
- 15. ijrpc.com [ijrpc.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Attenuation of ERK/RSK2-driven NFκB gene expression and cancer cell proliferation by kurarinone, a lavandulyl flavanone isolated from Sophora flavescens ait. roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(3-Nitrophenyl)furan-2-carbaldehyde synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Yield
Question: I am consistently obtaining a low yield or no desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors depending on the synthetic route employed. The most common methods are the Suzuki-Miyaura Coupling, Meerwein Arylation, and Vilsmeier-Haack Formylation.
For Suzuki-Miyaura Coupling:
-
Problem: Inefficient catalyst activity.
-
Solution: Ensure the palladium catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere to prevent degradation. Consider screening different palladium catalysts and ligands to find the optimal combination for this specific substrate.
-
-
Problem: Incomplete reaction.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is of high purity and sufficiently strong to facilitate transmetalation.
-
-
Problem: Side reactions such as homocoupling of the boronic acid or dehalogenation of the furan starting material.
-
Solution: To minimize homocoupling, thoroughly degas the solvent and reaction mixture to remove oxygen. For dehalogenation, ensure anhydrous conditions as water can be a proton source.
-
For Meerwein Arylation:
-
Problem: Decomposition of the diazonium salt.
-
Solution: Prepare the 3-nitrobenzenediazonium salt fresh and use it immediately. The reaction should be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
-
Problem: Catalyst inefficiency.
-
Solution: The concentration and type of copper salt catalyst (e.g., CuCl₂) are critical. Optimize the catalyst loading.
-
-
Problem: Formation of side products like chlorinated compounds or azobenzenes.
-
Solution: Careful control of reaction temperature and stoichiometry can minimize the formation of these byproducts.
-
For Vilsmeier-Haack Formylation:
-
Problem: Low reactivity of the furan substrate.
-
Solution: 2-(3-Nitrophenyl)furan is an electron-deficient system, which can be less reactive in electrophilic aromatic substitution. More forcing conditions, such as higher temperatures, may be required. However, this must be balanced against the risk of degradation.
-
-
Problem: Degradation of the furan ring.
-
Solution: The furan ring is sensitive to strong acids and high temperatures. The Vilsmeier reagent should be prepared at a low temperature, and the furan substrate should be added slowly while maintaining a controlled temperature.
-
-
Problem: Presence of moisture.
-
Solution: The Vilsmeier reagent is highly moisture-sensitive. All glassware must be oven-dried, and anhydrous solvents should be used.
-
Issue 2: Product Purification Challenges
Question: I am having difficulty purifying the final product. What are the common impurities and the best purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.
-
Common Impurities:
-
From Suzuki Coupling: Unreacted 5-bromofuran-2-carbaldehyde, 3-nitrophenylboronic acid, and palladium catalyst residues.
-
From Meerwein Arylation: Polymeric materials, chlorinated byproducts, and unreacted furfural.
-
From Vilsmeier-Haack Formylation: Unreacted 2-(3-nitrophenyl)furan and polymeric tars.
-
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.
-
Washing: An aqueous workup to remove water-soluble impurities and catalyst residues is a crucial first step before chromatographic purification.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method generally gives the highest yield for this compound?
A1: Based on available literature, a modified Meerwein arylation has been reported to provide a yield of 65% for this compound.[1] However, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are often preferred for their broader substrate scope and milder reaction conditions, and with optimization, can potentially offer higher yields.
Q2: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A2: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species. This facilitates the transmetalation step, where the aryl group is transferred from boron to the palladium center.
Q3: Can I use 3-nitroaniline directly in the Suzuki coupling reaction?
A3: No, the Suzuki coupling reaction requires an aryl halide or triflate and an arylboronic acid or its ester. 3-Nitroaniline would first need to be converted to an aryl halide (e.g., 3-bromo-nitrobenzene) via a Sandmeyer reaction.
Q4: My Vilsmeier-Haack reaction is turning into a black tar. What is happening?
A4: The formation of a dark, tarry substance is a common issue in the Vilsmeier-Haack reaction with furan derivatives and is often due to polymerization of the furan ring under the strongly acidic and exothermic conditions. To prevent this, it is critical to maintain low temperatures (0 °C or below) during the formation of the Vilsmeier reagent and the addition of the furan substrate. Slow, dropwise addition of reagents with vigorous stirring is also essential to dissipate heat effectively.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and related 5-aryl-furan-2-carbaldehydes.
Table 1: Synthesis of this compound via Modified Meerwein Arylation
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Yield (%) |
| 3-Nitroaniline | Furfural | Ceric Ammonium Nitrate | Water/Methanol | 65[1] |
Table 2: Comparison of Yields for Suzuki-Miyaura Coupling of 5-Bromofuran-2-carbaldehyde with Various Arylboronic Acids
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 75 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 78 |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Yield not specified, but reaction is feasible |
Note: Specific yield for the 3-nitrophenyl derivative was not found in the searched literature, but the general procedure is applicable.
Experimental Protocols
Protocol 1: Synthesis of this compound via Modified Meerwein Arylation [1]
Materials:
-
3-Nitroaniline
-
Furfural
-
Ceric Ammonium Nitrate (CAN)
-
Hydrochloric acid
-
Sodium nitrite
-
Methanol
-
Water
Procedure:
-
Dissolve 3-nitroaniline (1 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve furfural (1.2 equivalents) and ceric ammonium nitrate (0.1 equivalents) in a mixture of methanol and water.
-
Slowly add the freshly prepared diazonium salt solution to the furfural solution at 0-5 °C with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
5-Bromofuran-2-carbaldehyde
-
3-Nitrophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromofuran-2-carbaldehyde (1 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: 5-(3-Nitrophenyl)furan-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3-Nitrophenyl)furan-2-carbaldehyde. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark place.[1][2] The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.[2][3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize potential degradation.[2]
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as darkening, can be an indication of product degradation. This may be caused by exposure to light, elevated temperatures, or air over time. Nitroaromatic compounds and aldehydes are often susceptible to photodegradation.[2] It is recommended to perform an analytical check (e.g., by HPLC or NMR) to assess the purity of the material before proceeding with your experiment.
Q3: Is this compound stable in solution? What solvents are recommended?
A3: While specific data on the solution stability of this compound is limited, it is soluble in DMSO and slightly soluble in heated ethyl acetate.[4] Given the reactivity of the aldehyde functional group, it is advisable to prepare solutions fresh before use. Aldehydes can be susceptible to oxidation, especially in solution. The stability can also be pH-dependent. It is recommended to maintain a neutral pH environment when working with solutions of this compound.[2]
Q4: What are the primary safety hazards associated with handling this compound?
A4: this compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[3][5][6] It is harmful if swallowed.[1] Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3][5]
Q5: What are the known incompatibilities for this compound?
A5: You should avoid contact with strong oxidizing agents, as they can react with the aldehyde group.[3]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: You are observing variability in your experimental outcomes, such as reaction yield or biological activity.
Possible Cause: This could be due to the degradation of this compound.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your compound using a suitable analytical method like HPLC, LC-MS, or NMR. Compare the results with the certificate of analysis provided by the supplier.
-
Review Storage: Confirm that the compound has been stored under the recommended conditions (cool, dark, dry, and tightly sealed).
-
Fresh Sample: If possible, use a fresh, unopened sample of the compound to repeat the experiment and see if the inconsistency persists.
-
Solution Preparation: Ensure that solutions are prepared fresh for each experiment to avoid degradation in the solvent.
Issue 2: Poor Solubility
Symptom: The compound is not dissolving as expected in your chosen solvent.
Troubleshooting Steps:
-
Solvent Selection: Refer to solubility information. The compound is reported to be soluble in DMSO and slightly soluble in heated ethyl acetate.[4] You may need to gently warm the solution or try a different solvent system.
-
Purity Check: Impurities can sometimes affect solubility. Verify the purity of your compound.
-
Particle Size: If the material is in a crystalline form, gently grinding it to a finer powder might increase the surface area and improve the dissolution rate.
Data Presentation
Table 1: Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature in a cool, dry place.[1][2] | To minimize thermal degradation.[2] |
| Light | Keep in a dark place, protected from light.[1][2] | To prevent photodegradation.[2] |
| Atmosphere | Store in a tightly sealed container.[3] For long-term storage, consider an inert atmosphere (e.g., argon, nitrogen).[2] | To protect from moisture and atmospheric oxygen.[2] |
| pH (in solution) | Maintain a neutral pH environment.[2] | The aldehyde group can be susceptible to reactions at non-neutral pH.[2] |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare a sample of the compound to be tested at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a higher percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (a wavelength around the absorbance maximum).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualizations
Caption: Workflow for handling and experimentation with the compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
Technical Support Center: Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are the Meerwein arylation of furfural and the Suzuki-Miyaura cross-coupling reaction. The Meerwein arylation involves the reaction of a diazonium salt derived from 3-nitroaniline with furfural, typically catalyzed by a copper salt. The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of a furan-2-boronic acid derivative with a 3-nitrophenyl halide or the coupling of 5-halofuran-2-carbaldehyde with 3-nitrophenylboronic acid.
Q2: I am seeing a significant amount of a dark, insoluble material in my Meerwein arylation reaction. What could this be?
A2: The formation of dark, often polymeric, materials is a common issue in Meerwein arylations. This can be due to the formation of azo compounds as a side product, which are often highly colored and can polymerize under the reaction conditions.[1] Ensuring the reaction temperature is kept low (0-5 °C) during the diazotization and coupling steps can help minimize this side reaction.
Q3: My Suzuki-Miyaura coupling is giving a low yield of the desired product, and I am observing a significant amount of what appears to be a homo-coupled biphenyl impurity. What is causing this?
A3: The formation of homo-coupled biaryl products (in this case, 3,3'-dinitrobiphenyl) is a known side reaction in Suzuki-Miyaura couplings.[2] This is often exacerbated by the presence of oxygen in the reaction mixture, which can affect the palladium catalyst's activity and promote the homo-coupling of the boronic acid. It is crucial to thoroughly degas your solvents and reaction mixture and to maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.
Q4: After purification by column chromatography, I still see a minor impurity with a similar polarity to my product. What could it be?
A4: A common impurity in the synthesis of nitrated aromatic compounds is the formation of positional isomers. In this case, it is possible to have small amounts of 5-(2-Nitrophenyl)furan-2-carbaldehyde or 5-(4-Nitrophenyl)furan-2-carbaldehyde if the starting materials for the arylation step were not isomerically pure. Careful analysis by techniques such as HPLC and NMR spectroscopy is recommended to identify these isomers.
Troubleshooting Guides
Meerwein Arylation
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired product | Incomplete diazotization of 3-nitroaniline. | - Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. - Use freshly prepared sodium nitrite solution. - Allow sufficient time for the diazotization to complete (typically at least one hour). |
| Inefficient coupling with furfural. | - Ensure the copper catalyst is active. - Control the rate of addition of the diazonium salt solution to the furfural/catalyst mixture. - Optimize the reaction temperature during the coupling step. | |
| Formation of a significant amount of a halogenated byproduct (e.g., 3-chloronitrobenzene or 3-bromonitrobenzene) | Sandmeyer side reaction.[1] | - Use a copper(II) salt that does not contain the corresponding halide (e.g., copper(II) sulfate). - Minimize the concentration of halide ions in the reaction mixture. |
| Product is contaminated with a highly colored impurity | Formation of azo-dyes.[1] | - Maintain a low reaction temperature. - Ensure efficient stirring to prevent localized high concentrations of the diazonium salt. - Purify the product by recrystallization or column chromatography. |
Suzuki-Miyaura Coupling
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting materials | Inactive palladium catalyst. | - Use a fresh source of palladium catalyst. - Ensure the ligands are pure and handled under an inert atmosphere. - Consider using a pre-catalyst that is more stable to air. |
| Poor quality of the boronic acid or halide. | - Use freshly prepared or high-purity boronic acid/ester. - Ensure the halide starting material is pure. | |
| Inappropriate base or solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Ensure the solvent is anhydrous and properly degassed. | |
| Formation of a debrominated furan starting material | Protodeboronation of the furan boronic acid or reductive dehalogenation. | - Use a milder base. - Ensure the reaction is run under strictly anaerobic conditions. - Minimize reaction time. |
| Formation of a homo-coupled nitrobiphenyl impurity | Oxygen contamination leading to oxidative homo-coupling of the boronic acid.[2] | - Thoroughly degas all solvents and the reaction mixture. - Maintain a positive pressure of an inert gas (nitrogen or argon). |
| Difficulty in removing the palladium catalyst after the reaction | Catalyst precipitation or adsorption onto the product. | - Filter the reaction mixture through a pad of celite. - Consider using a supported palladium catalyst that can be easily filtered off. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Meerwein Arylation
This protocol is adapted from a general procedure for the synthesis of 5-arylfuran-2-carbaldehydes.[3]
Materials:
-
3-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Furfural
-
Copper(II) Chloride
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of 3-Nitroaniline:
-
In a flask, dissolve 10 g of 3-nitroaniline in a mixture of concentrated hydrochloric acid and water (1:1 v/v).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (0.07 mol) in water dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture for 1 hour at 0-5 °C to ensure complete diazotization.
-
Filter the cold solution to remove any suspended impurities.
-
-
Meerwein Arylation:
-
To the filtered diazonium salt solution, add furfural (0.05 mol).
-
Prepare a solution of copper(II) chloride (2 g in 10 ml of water) and add it dropwise to the reaction mixture.
-
Continue stirring the reaction mixture for 4 hours at room temperature.
-
Allow the mixture to stand overnight.
-
-
Work-up and Purification:
-
The precipitate formed is collected by filtration.
-
Wash the solid with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general procedure based on the Suzuki-Miyaura coupling of aryl halides with furan derivatives.[4]
Materials:
-
5-Bromo-2-furaldehyde
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 5-bromo-2-furaldehyde (1 mmol), 3-nitrophenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
-
Visualizations
References
troubleshooting failed reactions with 5-(3-Nitrophenyl)furan-2-carbaldehyde
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 5-(3-Nitrophenyl)furan-2-carbaldehyde. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common synthetic transformations involving this aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: The reactivity of this compound is primarily dictated by the aldehyde functional group, which is activated by the electron-withdrawing nature of the 3-nitrophenyl substituent. This enhanced electrophilicity at the carbonyl carbon makes it highly susceptible to nucleophilic attack. The furan ring itself is an electron-rich aromatic system that can participate in various reactions.
Q2: How does the nitro group affect the reactivity of the aldehyde?
A2: The strongly electron-withdrawing nitro group at the meta-position of the phenyl ring significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This generally leads to faster reaction rates in nucleophilic addition reactions compared to unsubstituted 5-phenylfuran-2-carbaldehyde.
Q3: What are the common solvents for reactions with this compound?
A3: Common solvents include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, as well as alcohols like ethanol. The choice of solvent is highly dependent on the specific reaction being performed. For instance, Knoevenagel condensations can be carried out in ethanol, while Wittig reactions often utilize tetrahydrofuran (THF) or dichloromethane (DCM).
Q4: How can I purify the products obtained from reactions with this aldehyde?
A4: Purification strategies for products derived from this compound typically involve column chromatography on silica gel.[1][2] Given the polar nature of the nitrophenyl group, a gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be a viable purification method for solid products.
Q5: Are there any stability concerns with this compound and its derivatives?
A5: Furan rings can be sensitive to strong acids and high temperatures, which may lead to decomposition or polymerization.[4] The nitro group can also be susceptible to reduction under certain conditions. Therefore, it is advisable to perform reactions under mild conditions whenever possible and to store the compound and its derivatives in a cool, dark place.
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low or no yield of the desired condensed product.
dot
Caption: Troubleshooting logic for low-yield Knoevenagel condensations.
| Parameter | Recommendation | Rationale |
| Catalyst | Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[5][6] | Strong bases can cause self-condensation of the aldehyde or other side reactions. |
| Solvent | Ethanol, acetonitrile, or toluene can be effective. Water has also been used as a green solvent.[5] | The solvent polarity can influence the reaction rate and yield. Toluene allows for the removal of water azeotropically. |
| Temperature | Room temperature to reflux. | The optimal temperature depends on the reactivity of the active methylene compound. |
| Reaction Time | 1-24 hours, monitor by TLC. | Incomplete conversion is a common reason for low yields. |
Wittig Reaction
Issue: Low yield of the desired alkene and recovery of unreacted aldehyde.
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sol_ylide1 [label="Ensure anhydrous conditions for ylide formation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ylide2 [label="Use a sufficiently strong base (e.g., n-BuLi, NaH, KOtBu) to deprotonate the phosphonium salt.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ylide3 [label="Consider in situ generation of the ylide in the presence of the aldehyde for unstable ylides.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reaction_cond1 [label="Add the aldehyde slowly to the ylide solution at a low temperature (e.g., 0 °C or -78 °C).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reaction_cond2 [label="Allow the reaction to warm to room temperature and stir for an adequate time (monitor by TLC).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side_reactions1 [label="The electron-deficient aldehyde may be susceptible to side reactions with the strong base. Add the base to the phosphonium salt before adding the aldehyde.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purification1 [label="Triphenylphosphine oxide can be difficult to remove. Optimize chromatography conditions or consider precipitation/crystallization.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> ylide; start -> reaction_cond; start -> side_reactions; start -> purification;
ylide -> sol_ylide1; ylide -> sol_ylide2; ylide -> sol_ylide3; reaction_cond -> sol_reaction_cond1; reaction_cond -> sol_reaction_cond2; side_reactions -> sol_side_reactions1; purification -> sol_purification1; }
Caption: Troubleshooting guide for reductive amination reactions.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for reductive aminations. [7][8]Sodium cyanoborohydride (NaBH₃CN) is also effective, often in the presence of a weak acid. Sodium borohydride (NaBH₄) can be used, but the imine should be pre-formed as NaBH₄ can also reduce the aldehyde. [8] | The choice of reducing agent is critical to avoid the reduction of the starting aldehyde. |
| Solvent | Dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used with NaBH(OAc)₃. [9]Methanol or ethanol are often used with NaBH₄ or NaBH₃CN. | The solvent should be compatible with the chosen reducing agent. |
| pH | A slightly acidic pH (4-6) is often optimal for imine formation. This can be achieved by adding a small amount of acetic acid. | Acid catalysis facilitates the dehydration step in imine formation but a very low pH can protonate the amine, making it non-nucleophilic. |
| Stoichiometry | A slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) is typically used. | This helps to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve this compound\nand malononitrile in ethanol.", fillcolor="#FFFFFF", fontcolor="#202124"]; add_catalyst [label="Add a catalytic amount of piperidine.", fillcolor="#FFFFFF", fontcolor="#202124"]; reflux [label="Stir the mixture at room temperature or reflux.", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="Monitor reaction progress by TLC.", fillcolor="#FFFFFF", fontcolor="#202124"]; cool [label="Cool the reaction mixture.", fillcolor="#FFFFFF", fontcolor="#202124"]; filter [label="Filter the precipitated product.", fillcolor="#FFFFFF", fontcolor="#202124"]; wash [label="Wash the solid with cold ethanol.", fillcolor="#FFFFFF", fontcolor="#202124"]; dry [label="Dry the product.", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> add_catalyst; add_catalyst -> reflux; reflux -> monitor; monitor -> cool; cool -> filter; filter -> wash; wash -> dry; dry -> end; }``` Caption: Experimental workflow for Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol
-
Piperidine (catalytic amount, ~0.1 eq)
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product to obtain the desired 2-((5-(3-nitrophenyl)furan-2-yl)methylene)malononitrile.
Protocol 2: Wittig Reaction with a Stabilized Ylide
dot
Caption: Experimental workflow for a Wittig reaction with a stabilized ylide.
Materials:
-
This compound (1.0 eq)
-
Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide, 1.1 eq)
-
Toluene or Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve this compound and ethyl (triphenylphosphoranylidene)acetate in toluene or DCM.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired alkene from triphenylphosphine oxide.
Protocol 3: Reductive Amination with Morpholine using NaBH(OAc)₃
dot
Caption: Experimental workflow for reductive amination.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of this compound in DCE or DCM, add morpholine.
-
Stir the mixture for 20-30 minutes at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
References
- 1. ukessays.com [ukessays.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde. It provides detailed troubleshooting, frequently asked questions, and optimized experimental protocols.
Troubleshooting Guide: Overcoming Common Scale-Up Hurdles
This section addresses specific issues that may arise when transitioning from laboratory-scale to larger-scale production.
Issue 1: Low or Inconsistent Yields
-
Question: My reaction yield dropped significantly when I increased the scale from 1 gram to 100 grams. What are the potential causes and solutions?
-
Answer: A drop in yield during scale-up is a common issue stemming from several factors related to reaction kinetics and physical parameters.[1]
-
Inadequate Mixing: In larger reactors, inefficient stirring can create localized temperature gradients and concentration imbalances, leading to an increase in side reactions.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller (e.g., pitch-blade or anchor) to ensure homogeneity. Verify that a vortex is present, indicating efficient mixing.
-
-
Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging for exothermic cross-coupling reactions.[1] Runaway temperatures can lead to product decomposition and the formation of impurities.
-
Solution: Use a jacketed reactor with a circulating temperature control unit. For highly exothermic steps, consider a semi-batch approach where one reactant is added portion-wise to control the rate of heat generation.
-
-
Catalyst Deactivation: Palladium catalysts can be sensitive to oxygen and impurities.[2][3] Inadequate inert atmosphere control on a larger scale can lead to catalyst oxidation and deactivation.
-
Solution: Ensure all solvents and reagents are rigorously degassed. Purge the reactor thoroughly with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.[3] Consider using more robust catalysts, such as those with Buchwald ligands, which are known for their stability and activity at lower loadings.[4]
-
-
Issue 2: High Levels of Impurities
-
Question: My crude product shows significant impurities that were minor at a smaller scale. What are these impurities and how can I minimize them?
-
Answer: The impurity profile can change at scale. Common impurities in a Suzuki-Miyaura coupling for this synthesis include:
-
Homocoupled Boronic Acid (3,3'-dinitrobiphenyl): This arises from the self-coupling of 3-nitrophenylboronic acid.
-
Solution: Ensure the reaction is strictly anaerobic. Adjust the stoichiometry; sometimes using a slight excess of the 5-bromofuran-2-carbaldehyde can minimize this side reaction.[5]
-
-
Debrominated Starting Material (Furan-2-carbaldehyde): This can occur if the catalytic cycle is interrupted or if there are protic sources that can protonate the organopalladium intermediate.
-
Solution: Use anhydrous solvents and reagents. Ensure the base is strong enough and present in sufficient quantity.
-
-
Furan Ring Polymerization/Decomposition: Furans can be sensitive to strong acids and high temperatures, leading to resinification.[1]
-
Solution: Maintain careful pH and temperature control. Quench the reaction promptly once complete and avoid prolonged exposure to harsh conditions during work-up.[1]
-
-
Issue 3: Purification Challenges at Scale
-
Question: Column chromatography is not practical for purifying the multi-gram quantity of my product. What are the alternative methods?
-
Answer: Scalable purification requires moving away from traditional chromatography.
-
Recrystallization: This is often the most effective and economical method for purifying solid products at scale.
-
Procedure: A solvent screen should be performed at a small scale to identify a suitable solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/heptane) that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, bulb-to-bulb or short-path distillation under vacuum can be an effective purification method.[6]
-
Trituration/Slurry Wash: Washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can significantly improve purity.
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is best for scaling up: Suzuki, Heck, or another cross-coupling reaction?
-
A1: The Suzuki-Miyaura coupling is generally preferred for scaling up the synthesis of 5-aryl-furan-2-carbaldehydes.[7] Arylboronic acids are typically stable, commercially available, and the reaction conditions are relatively mild. While the Heck reaction is also a powerful tool, it can sometimes be more sensitive to steric hindrance and electronic effects, potentially requiring more optimization.[2][8]
-
-
Q2: What is the optimal catalyst and base combination for this Suzuki-Miyaura reaction at scale?
-
A2: There is no single "best" combination, and optimization is often required. However, for scale-up, a highly active catalyst that works at low loading is desirable.
-
Catalyst: Pd(PPh₃)₄ is a common choice, but more modern catalysts like Pd(dppf)Cl₂ or combinations of Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) often provide better stability, higher turnover numbers, and are effective for electron-deficient substrates.[5][9]
-
Base: An inorganic base is typically used. K₂CO₃ or Cs₂CO₃ are effective and common choices.[7][10] K₃PO₄ can also be used, particularly in anhydrous conditions.[9] The choice of base can impact reaction rate and side product formation.[5]
-
-
-
Q3: What are the primary safety concerns when scaling up this synthesis?
-
A3: Key safety considerations include:
-
Exothermic Reaction: The cross-coupling reaction can be exothermic. Ensure the cooling system is adequate for the scale.
-
Reagent Toxicity: Palladium catalysts and organic solvents have associated toxicities. Handle them in a well-ventilated area (fume hood) with appropriate personal protective equipment (PPE).
-
Flammable Solvents: Solvents like 1,4-dioxane and toluene are flammable. Use intrinsically safe equipment and avoid ignition sources.
-
-
-
Q4: How can I monitor the reaction progress effectively on a large scale?
-
A4: Taking samples directly from a large, hot, and agitated reactor can be hazardous. If possible, use a sample port with a dip tube. Small aliquots can be taken periodically, quenched, and analyzed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of starting materials and the appearance of the product.[9]
-
Data Presentation: Reaction Parameter Comparison
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions to form 5-aryl-furan-2-carbaldehydes, providing a starting point for process optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |
| Aryl Halide | 5-Bromofuran-2-carbaldehyde | 5-Bromofuran-2-carbaldehyde | 5-(4-Bromophenyl)furan-2-carbaldehyde | [7],[9] |
| Boronic Acid | Arylboronic acid | Arylboronic acid | 4-Methoxyphenylboronic acid | [7],[9] |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ + SPhos | [7],[9] |
| Catalyst Loading | 3-5 mol% | 2 mol% | 2 mol% (Pd), 4 mol% (Ligand) | [9] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | [7],[9] |
| Solvent | 1,4-Dioxane/H₂O | 1,4-Dioxane | Toluene/H₂O | [7],[9] |
| Temperature | 80-100 °C | 90 °C | 110 °C | [7],[9] |
| Time | 4-12 hours | 8 hours | 16 hours | [9] |
| Typical Yield | 70-90% | 90-98% | 80-90% | [9] |
Experimental Protocols
Protocol: Gram-Scale Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
5-Bromofuran-2-carbaldehyde
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground
-
Toluene
-
Deionized Water
Procedure:
-
Reactor Setup: Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet/outlet.
-
Degassing: Add toluene (500 mL) and water (50 mL) to the reactor. Sparge the solvent mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reagent Addition: Under a positive pressure of nitrogen, add 5-Bromofuran-2-carbaldehyde (e.g., 35.0 g, 0.2 mol, 1.0 eq.), 3-Nitrophenylboronic acid (e.g., 36.7 g, 0.22 mol, 1.1 eq.), and finely ground K₃PO₄ (e.g., 84.9 g, 0.4 mol, 2.0 eq.) to the reactor.
-
Catalyst Addition: In a separate flask under nitrogen, pre-mix the catalyst by dissolving Pd(OAc)₂ (e.g., 0.45 g, 0.002 mol, 1 mol%) and SPhos (e.g., 1.64 g, 0.004 mol, 2 mol%) in a small amount of the degassed toluene. Add this catalyst solution to the main reactor via cannula or a pressure-equalizing addition funnel.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 90-100 °C. Monitor the reaction progress by TLC or HPLC every 2 hours. The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete (consumption of the bromo-furan starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (500 mL) and water (250 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 200 mL).
-
Washing: Combine the organic layers and wash with water (200 mL) and then with saturated brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure on a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/heptane mixture) to afford this compound as a crystalline solid.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Troubleshooting logic tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Navigating the Challenges of Nitrofuran Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with nitrofuran derivatives. From synthesis to analysis and safe handling, this resource offers practical guidance to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and analysis of nitrofuran derivatives.
1. Why is the synthesis of nitrofuran derivatives, particularly the nitration of the furan ring, so challenging?
The primary difficulty in nitrating the furan ring lies in its high sensitivity to the harsh acidic conditions of traditional nitrating mixtures, which can lead to degradation, low yields, and poor reproducibility.[1][2][3][4][5] Modern approaches to mitigate these issues include the use of milder nitrating agents, such as acetyl nitrate generated in situ, and the adoption of continuous flow synthesis platforms that allow for precise control over reaction parameters like temperature and residence time.[1][2][3][5]
2. What are the best practices for storing nitrofuran compounds and their solutions?
Parent nitrofuran drugs are known to be sensitive to daylight and have short half-lives.[6] Therefore, they should be stored in a cool, dark place. Their metabolites, however, are remarkably stable. Studies have shown that nitrofuran metabolites in tissue samples remain stable for at least 8 months when stored at -20°C.[7][8] Stock and working standard solutions of the metabolites in methanol are also stable for extended periods when stored at 4°C.[7][8] For instance, nitrofurantoin suspensions (10 mg/mL) in a 1:1 mixture of Ora-Sweet and Ora-Plus are stable for up to 91 days at both 4°C and 25°C.[9][10]
3. Why do analytical methods for nitrofuran residues focus on their metabolites instead of the parent drug?
Nitrofuran antibiotics are rapidly metabolized in vivo, with half-lives often in the order of hours, making the parent drugs undetectable shortly after administration.[6][11][12][13] Their metabolites, however, bind to proteins and form stable residues in tissues, making them ideal markers for monitoring nitrofuran use.[11][12][13]
4. What are the key steps in a typical analytical workflow for detecting nitrofuran metabolites in food samples?
A typical workflow involves:
-
Sample Preparation: Homogenization of the tissue sample.
-
Hydrolysis: Acid-catalyzed release of the protein-bound metabolites.
-
Derivatization: Reaction with 2-nitrobenzaldehyde (2-NBA) to increase the molecular weight and improve chromatographic retention and detection sensitivity.[6][14][15]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to purify the derivatized metabolites.[6][14]
-
Analysis: Detection and quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][12][13][16]
5. What are the primary safety concerns when working with nitrofuran derivatives?
The most significant concern is their potential mutagenicity and carcinogenicity, which is associated with their metabolites.[11][17] Therefore, it is crucial to handle these compounds as potential carcinogens. This includes working in a designated area, using personal protective equipment (PPE) such as double gloves and a lab coat, and performing manipulations that may generate dust or aerosols within a fume hood.[1][11][17][18][19] Proper waste disposal procedures for carcinogenic materials must also be followed.[19]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and analysis of nitrofuran derivatives.
Synthesis Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield or No Product | Degradation of the furan ring: The furan ring is sensitive to strong acids used in nitration.[1][2][3] | Use a milder nitrating agent: Switch from a standard nitric acid/sulfuric acid mixture to in situ generated acetyl nitrate.[1][2] Optimize temperature control: Perform the reaction at lower temperatures to minimize substrate decomposition.[2] |
| Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Adjust reaction conditions: For some reactions, elevated temperatures (e.g., 100°C) and longer reaction times (e.g., 24 hours) may be necessary.[20] | |
| Poor Reproducibility | Inconsistent reaction conditions: Variations in temperature, reaction time, or reagent addition. | Implement precise control: Utilize a continuous flow synthesis platform for better control over reaction parameters.[3][5] |
LC-MS/MS Analysis Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Peak Intensity / Weak Signal | Inefficient ionization: The derivatized nitrofuran metabolites may not be ionizing efficiently in the MS source. | Optimize MS source parameters: Adjust spray voltage, sheath gas, auxiliary gas, and ion transfer capillary temperature for optimal signal.[3] Check mobile phase composition: The use of methanol in the mobile phase has been reported to provide better sensitivity for some nitrofuran metabolites compared to acetonitrile.[15][21] Ensure the use of high-quality mobile phase additives (LC-MS grade) at the lowest effective concentration.[22] |
| Ion suppression from matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes.[22] | Improve sample clean-up: Incorporate a solid-phase extraction (SPE) step or optimize the liquid-liquid extraction (LLE) to remove interfering matrix components. | |
| Incorrect fragmentation settings: Improper precursor ion selection or collision energy can lead to poor fragmentation and low product ion intensity.[22] | Optimize MS/MS parameters: Infuse a standard solution of the derivatized metabolite to determine the optimal precursor and product ions and their corresponding collision energies.[3] | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column contamination or degradation: Buildup of matrix components on the column can affect peak shape.[22] | Use a guard column: This will protect the analytical column from strongly retained matrix components. Wash the column: Flush the column with a strong solvent to remove contaminants. Replace the column: If the performance does not improve after washing, the column may need to be replaced. |
| Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. | Adjust mobile phase pH: Experiment with small adjustments to the mobile phase pH to improve peak shape. | |
| High Background Noise | Contamination: Impurities in the mobile phase, sample matrix, or from the LC-MS system itself can lead to high background noise.[22] | Use high-purity solvents and reagents: Ensure all solvents and reagents are LC-MS grade. Clean the MS source: Contamination can build up on the ion source components. Follow the manufacturer's instructions for cleaning. Check for leaks: Leaks in the LC system can introduce air and other contaminants. |
Experimental Protocols
Protocol 1: Analysis of Nitrofuran Metabolites in Animal Tissue by LC-MS/MS
This protocol is a generalized procedure based on established methods.[6][12][15] Researchers should optimize the parameters for their specific instrumentation and sample matrix.
1. Sample Preparation and Washing: a. Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube. b. Add 8 mL of methanol and 1 mL of water. c. Vortex for 10 seconds to disperse the sample. d. Centrifuge at approximately 2000 x g for 10 minutes at 4°C. e. Discard the supernatant. f. Repeat the washing steps (b-e) with 8 mL of ethanol.
2. Hydrolysis and Derivatization: a. To the washed tissue pellet, add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde in DMSO. b. Vortex for 10 seconds. c. Incubate at 37°C for 16 hours (overnight) with gentle shaking.
3. Extraction: a. Cool the sample to room temperature. b. Neutralize the sample by adding 5 mL of 0.1 M K₂HPO₄ and approximately 0.4 mL of 1 N NaOH to reach a pH of ~7. c. Add 5 mL of ethyl acetate, vortex for 10 seconds, and centrifuge at approximately 2000 x g for 10 minutes. d. Transfer the upper ethyl acetate layer to a clean tube. e. Repeat the extraction (step 3c-d) with another 5 mL of ethyl acetate and combine the extracts. f. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.
4. Reconstitution and Analysis: a. Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol). b. Vortex for 10 seconds. c. Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial. d. Analyze by LC-MS/MS.
Protocol 2: General Synthesis of Nitrofuran-Chalcone Derivatives
This protocol describes a general method for the synthesis of chalcones from 5-nitrofuran-2-carbaldehyde.[20]
1. Reaction Setup: a. In a round-bottom flask, dissolve 5-nitrofuran-2-carbaldehyde (1.0 eq) and the appropriate acetophenone (1.0 eq) in acetic acid. b. Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
2. Reaction Execution: a. Heat the reaction mixture to 100°C and stir for 24 hours. b. Monitor the reaction progress by TLC.
3. Workup and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Extract the product with dichloromethane (3 x 25 mL). c. Combine the organic layers and wash with water and brine. d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for the Analysis of Derivatized Nitrofuran Metabolites
| Parameter | Setting |
| LC Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium formate in 90:10 Water:Methanol |
| Mobile Phase B | 5 mM Ammonium formate in 10:90 Water:Methanol |
| Flow Rate | 0.2 - 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Spray Voltage | ~5000 V |
| Source Temp | ~300°C |
Note: These are example parameters and should be optimized for the specific instrument and application.[3][12]
Table 2: Stability of Nitrofuran Metabolites under Various Conditions
| Metabolite | Condition | Stability | Reference |
| AOZ, AMOZ, AHD, SEM | Frozen Storage (-20°C) in tissue | Stable for at least 8 months | [7][8] |
| AOZ, AMOZ, AHD, SEM | Cooking (frying, grilling, roasting, microwaving) | 67-100% of residues remain | [7][8] |
| AOZ, AMOZ, AHD, SEM | Stock solutions in methanol (4°C) | Stable for 10 months | [7][8] |
| Nitrofurantoin | 10 mg/mL suspension in Ora-Sweet/Ora-Plus | Stable for 91 days at 4°C and 25°C | [9][10] |
Visualizations
Diagrams of Workflows and Pathways
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. jefferson.edu [jefferson.edu]
- 12. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyworld.com [spectroscopyworld.com]
- 14. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vliz.be [vliz.be]
- 16. pepolska.pl [pepolska.pl]
- 17. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. zefsci.com [zefsci.com]
Technical Support Center: Preventing Degradation of 5-(3-Nitrophenyl)furan-2-carbaldehyde
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-(3-Nitrophenyl)furan-2-carbaldehyde. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help prevent its degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways characteristic of its functional groups. The furan ring can undergo ring-opening reactions, particularly under acidic or basic conditions. The aldehyde group is prone to oxidation to a carboxylic acid and can also participate in polymerization reactions. The nitro group can be reduced to an amino group under certain conditions.
Q2: How should I properly store neat this compound?
A2: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] Storage at 2-8°C is recommended to minimize the rate of potential degradation reactions.[4] For enhanced stability, consider storing it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Q3: What are the best solvents for dissolving this compound to minimize degradation?
A3: Polar aprotic solvents are generally preferred for dissolving furan derivatives to enhance stability. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be good choices. It is crucial to use high-purity, dry solvents, as impurities like water or residual acids/bases can catalyze degradation.
Q4: Can I use inhibitors to prevent the polymerization of this compound in solution?
A4: Yes, for aldehydes that are prone to polymerization, adding a polymerization inhibitor can be an effective strategy. Common inhibitors for aldehydes include butylated hydroxytoluene (BHT) or hydroquinone at concentrations of 100-200 ppm.[4] However, you must first verify that the inhibitor does not interfere with your specific downstream application or reaction chemistry.
Q5: What are the visual signs that my sample of this compound may have degraded?
A5: Visual indicators of degradation can include a change in color (e.g., darkening), an increase in the viscosity of solutions, or the formation of a precipitate, which could indicate polymerization.[4] For quantitative assessment, analytical techniques such as HPLC, GC-MS, or NMR should be employed to check for the appearance of new peaks or a decrease in the purity of the main compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased purity of the compound over time. | Improper storage conditions (exposure to air, light, or moisture). | Store the compound in a tightly sealed container, in a cool (2-8°C), dark place, and under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Formation of a precipitate in solution. | Polymerization of the aldehyde. | If the compound is in solution, consider adding a polymerization inhibitor like BHT (100-200 ppm) if compatible with your experiment.[4] Prepare fresh solutions before use whenever possible. |
| Inconsistent experimental results. | Degradation of the compound due to reaction with acidic or basic impurities in solvents or on glassware. | Use high-purity, dry solvents. Ensure all glassware is thoroughly cleaned and dried before use. Avoid acidic or basic conditions unless required by the reaction protocol. |
| Appearance of a new peak corresponding to a carboxylic acid in analytical data (e.g., HPLC, NMR). | Oxidation of the aldehyde group. | Minimize exposure to air during handling and storage. Use degassed solvents for preparing solutions. |
Experimental Protocols
Recommended Storage and Handling Protocol
This protocol outlines the best practices for storing and handling this compound to minimize degradation.
-
Receiving and Initial Inspection: Upon receiving the compound, inspect the container for any damage. Note the initial appearance (color, physical state) of the compound.
-
Storage of Solid Compound:
-
Store the compound in its original, tightly sealed container.
-
Place the container in a refrigerator at 2-8°C.[4]
-
Protect the container from light by storing it in a dark location or wrapping it in aluminum foil.
-
For long-term storage, consider placing the container inside a larger vessel with a desiccant and purging the headspace with an inert gas like argon or nitrogen.
-
-
Preparation of Solutions:
-
Use high-purity, anhydrous solvents. If applicable, degas the solvent prior to use to remove dissolved oxygen.
-
Prepare solutions fresh for each experiment whenever possible.
-
If a stock solution needs to be stored, store it at 2-8°C in a tightly sealed vial with minimal headspace. Protect from light.
-
-
Handling:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Minimize the time the container is open to the atmosphere.
-
Use clean, dry spatulas and glassware to avoid introducing contaminants.
-
Protocol for a Forced Degradation Study
A forced degradation study can help identify potential degradation products and determine the stability of this compound under various stress conditions.[2][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature and/or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the same temperature and time conditions as the acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark for a defined period.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light and store it under the same conditions.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as HPLC with a UV detector or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Quantify the amount of remaining this compound and any significant degradation products.
Data Presentation
Summarize the quantitative results from the forced degradation study in a table similar to the one below.
| Stress Condition | Time (hours) | Temperature (°C) | Concentration of this compound (%) | Major Degradation Products (if any) |
| Control | 0 | RT | 100 | - |
| 0.1 M HCl | 24 | RT | ||
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | RT | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | RT | ||
| Thermal (Solid) | 72 | 80 | ||
| Thermal (Solution) | 72 | 80 | ||
| Photolytic (Solid) | 72 | RT | ||
| Photolytic (Solution) | 72 | RT |
Mandatory Visualizations
References
- 1. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. CAS 13148-43-1 | this compound - Synblock [synblock.com]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
Characterization of 5-(3-Nitrophenyl)furan-2-carbaldehyde: An NMR Spectroscopy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide also offers a comparison with alternative analytical techniques, outlines a detailed experimental protocol for NMR data acquisition, and provides a visual workflow for the characterization process. This information is intended to assist researchers in the identification, purification, and quality control of 5-(3-Nitrophenyl)furan-2-carbaldehyde and related compounds.
Predicted NMR Data
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and known substituent effects.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| Aldehyde-H | 9.7 - 9.9 | 178 - 182 | Singlet (s) | Deshielded due to the electronegativity of the oxygen and the aromatic ring system. |
| Furan-H3 | 7.3 - 7.5 | 122 - 126 | Doublet (d) | Coupled to Furan-H4. |
| Furan-H4 | 6.8 - 7.0 | 112 - 116 | Doublet (d) | Coupled to Furan-H3. |
| Phenyl-H2' | 8.5 - 8.7 | 128 - 132 | Singlet (t) | deshielded by the nitro group. |
| Phenyl-H4' | 8.2 - 8.4 | 125 - 129 | Doublet of doublets (dd) | deshielded by the nitro group. |
| Phenyl-H5' | 7.7 - 7.9 | 130 - 134 | Triplet (t) | |
| Phenyl-H6' | 8.0 - 8.2 | 123 - 127 | Doublet of doublets (dd) | deshielded by the nitro group. |
| Furan-C2 | - | 152 - 156 | - | Attached to the aldehyde group. |
| Furan-C5 | - | 155 - 159 | - | Attached to the nitrophenyl group. |
| Phenyl-C1' | - | 130 - 134 | - | Attached to the furan ring. |
| Phenyl-C3' | - | 148 - 152 | - | Attached to the nitro group. |
Comparison with Alternative Characterization Techniques
While NMR provides detailed structural information, other analytical techniques can be used for confirmation and to assess purity.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, NO₂, C-O-C). | Fast, simple, and non-destructive. | Provides limited structural information; not ideal for complex mixture analysis. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Isomers may not be distinguishable without tandem MS. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution and sensitivity, suitable for quantitative analysis. | Does not provide structural information on its own; requires reference standards. |
| Elemental Analysis | Percentage composition of C, H, and N. | Confirms the elemental composition of the pure compound. | Requires a pure sample; does not provide structural details. |
Experimental Protocol for NMR Analysis
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.
Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of this compound.
Caption: Workflow for the synthesis, purification, and characterization of the target compound.
A Comparative Guide to the Reactivity of Nitrophenyl Furan Aldehydes in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-nitrophenyl furan aldehydes, specifically focusing on 5-(nitrophenyl)-2-furaldehyde isomers. The position of the electron-withdrawing nitro group on the phenyl ring significantly influences the electrophilicity of the aldehyde's carbonyl carbon, thereby dictating its reactivity towards nucleophiles in key carbon-carbon bond-forming reactions. This analysis is supported by established principles of organic chemistry and available experimental data to aid in the rational design of synthetic routes and the development of novel therapeutics.
Theoretical Background: The Influence of Nitro Group Position
The reactivity of an aldehyde in nucleophilic addition and condensation reactions is governed by the partial positive charge (electrophilicity) on the carbonyl carbon. Substituents on the aromatic system can either increase or decrease this electrophilicity through electronic effects.
The nitro group (—NO₂) is a potent electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution but, crucially, activates an attached aldehyde towards nucleophilic attack.[1][2] This activation occurs through two primary mechanisms:
-
Resonance (Mesomeric) Effect (-M): For ortho and para isomers, the nitro group can withdraw electron density from the furan-aldehyde system through resonance. This delocalization effectively pulls electron density away from the carbonyl carbon, making it significantly more electrophilic.[3][4]
-
Inductive Effect (-I): For the meta isomer, direct resonance delocalization involving the aldehyde is not possible. The nitro group's influence is primarily through the weaker, distance-dependent inductive effect, which withdraws electron density through the sigma bonds.[5]
Consequently, the predicted order of reactivity for nitrophenyl furan aldehydes in reactions such as Knoevenagel or Erlenmeyer-Plöchl condensations is:
para ≥ ortho > meta
The para and ortho isomers are expected to have similar, high reactivity due to the strong resonance effect.[4] However, the para isomer often provides higher yields or faster reaction rates in practice due to reduced steric hindrance around the reaction center compared to the bulky nitro group in the ortho position.[6] The meta isomer is predicted to be the least reactive of the three.
Comparative Reactivity Data
Quantitative data from studies on the condensation of various 5-aryl-2-furaldehydes with hippuric acid (the Erlenmeyer-Plöchl reaction) supports the predicted reactivity trend. Electron-withdrawing groups on the phenyl ring accelerate the reaction, leading to shorter reaction times and higher yields.[7]
Table 1: Reactivity Comparison in Erlenmeyer-Plöchl Condensation
| 5-Aryl-2-furaldehyde | Phenyl Substituent | Electronic Effect | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 5-(p -Nitrophenyl)-2-furaldehyde | para-Nitro | Strong Electron-Withdrawing (-M) | < 30 (Predicted) | > 70 (Predicted) |
| 5-(o -Nitrophenyl)-2-furaldehyde | ortho-Nitro | Strong Electron-Withdrawing (-M) | < 30 (Predicted) | > 70 (Predicted) |
| 5-(m -Nitrophenyl)-2-furaldehyde | meta-Nitro | Electron-Withdrawing (-I) | 30 | 70[8] |
| 5-(Phenyl)-2-furaldehyde | None | Neutral | 60 | 65[8] |
Note: Data for ortho- and para- isomers are predicted based on established electronic principles and the observed high reactivity of aldehydes with strong electron-withdrawing groups in similar condensation reactions. The reaction time for the meta-nitro compound is significantly shorter than for the unsubstituted analog, demonstrating the activating effect.[7][8]
Experimental Protocols
The following are generalized protocols for comparing the reactivity of nitrophenyl furan aldehydes in two common condensation reactions.
This reaction is used to synthesize oxazolones, which are important intermediates for amino acids.[9][10]
-
Objective: To compare the reaction time and yield for the condensation of ortho-, meta-, and para- 5-(nitrophenyl)-2-furaldehyde with hippuric acid.
-
Materials:
-
5-(Nitrophenyl)-2-furaldehyde isomer (1.0 mmol)
-
Hippuric acid (1.0 mmol)
-
Anhydrous sodium acetate (1.0 mmol)
-
Acetic anhydride (3.0 mL)
-
Ethanol (for recrystallization)
-
Three parallel reaction flasks, reflux condensers, heating mantles
-
TLC plates and developing chamber (e.g., Ethyl acetate/Hexane mixture)
-
-
Procedure:
-
To each of the three flasks, add one of the 5-(nitrophenyl)-2-furaldehyde isomers (1.0 mmol), hippuric acid (1.0 mmol), and anhydrous sodium acetate (1.0 mmol).
-
Add acetic anhydride (3.0 mL) to each flask.
-
Equip the flasks with reflux condensers and heat the mixtures to reflux (approx. 100-110 °C) simultaneously in a pre-heated oil bath.[11]
-
Monitor the progress of each reaction every 10 minutes using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared. Record the time required for each reaction to reach completion.
-
Once complete, cool the reaction mixtures to room temperature, then place them in an ice bath for 30 minutes to precipitate the product.
-
Add a small amount of cold ethanol to the solidified mixture, break up the solid, and collect the crude product by vacuum filtration.
-
Wash the solid product with cold water and then a small amount of cold ethanol.
-
Dry the products and determine the mass to calculate the percentage yield for each isomer.
-
Purify the products by recrystallization from ethanol if necessary.[7]
-
This reaction is a versatile method for forming C=C bonds by reacting an aldehyde with an active methylene compound.[12][13][14]
-
Objective: To compare the reaction rate and yield for the condensation of the three 5-(nitrophenyl)-2-furaldehyde isomers with malononitrile.
-
Materials:
-
5-(Nitrophenyl)-2-furaldehyde isomer (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (15 mL)
-
Piperidine or ammonium acetate (catalytic amount, 2-3 drops)[15]
-
Three parallel reaction flasks, reflux condensers, heating mantles
-
-
Procedure:
-
Set up three flasks, each containing one of the 5-(nitrophenyl)-2-furaldehyde isomers (1.0 mmol), malononitrile (1.0 mmol), and 15 mL of ethanol.
-
Add a catalytic amount of piperidine or ammonium acetate to each flask.
-
Heat the reactions to reflux and monitor by TLC every 15 minutes, noting the time to completion.
-
After the reaction is complete, cool the mixtures to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid products by vacuum filtration, wash with cold ethanol, and dry.
-
Calculate the percentage yield for each reaction and compare the results.
-
Applications in Drug Development
Nitrophenyl furan aldehydes and their derivatives are valuable scaffolds in medicinal chemistry. The condensation products, such as chalcones and oxazolones, serve as precursors for a wide range of biologically active heterocyclic compounds.[16] The predictable reactivity of these aldehydes allows chemists to fine-tune reaction conditions and efficiently build libraries of complex molecules for screening. Their enhanced electrophilicity also makes them potential candidates for use as covalent inhibitors, where the aldehyde can react with nucleophilic residues (e.g., cysteine, lysine) in an enzyme's active site.
Conclusion
The reactivity of 5-(nitrophenyl)-2-furaldehydes is directly correlated with the position of the nitro substituent. The strong electron-withdrawing resonance effect of ortho- and para- nitro groups renders the aldehyde significantly more electrophilic and reactive compared to the meta- isomer, whose effect is primarily inductive. This predictable trend allows researchers to select the appropriate isomer and tailor reaction conditions to optimize the synthesis of complex molecules, making these compounds versatile and powerful building blocks in organic synthesis and drug discovery.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicmystery.com [organicmystery.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bhu.ac.in [bhu.ac.in]
- 16. researchgate.net [researchgate.net]
Validating the Structure of 5-(3-Nitrophenyl)furan-2-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for the validation of the chemical structure of 5-(3-Nitrophenyl)furan-2-carbaldehyde. To ensure the identity and purity of this compound, a multi-technique approach is essential.[1] This document outlines the expected outcomes from key analytical methods and compares them with plausible data for structurally similar alternatives.
Structural Confirmation: A Multi-faceted Approach
The definitive identification of a small molecule like this compound, with the molecular formula C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol , relies on the combined interpretation of data from several spectroscopic and chromatographic techniques.[2][3] These methods provide complementary information about the molecule's connectivity, functional groups, and overall purity.
Comparative Analytical Data
The following table summarizes the expected analytical data for this compound and two common structural analogs, 5-(4-Nitrophenyl)furan-2-carbaldehyde and 5-Phenylfuran-2-carbaldehyde. This comparative data is crucial for unambiguous identification and for distinguishing between these closely related compounds.
| Analytical Technique | This compound | 5-(4-Nitrophenyl)furan-2-carbaldehyde | 5-Phenylfuran-2-carbaldehyde |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.68 (s, 1H, CHO), 8.45 (t, J=2.0 Hz, 1H, Ar-H), 8.20 (dd, J=8.2, 2.0 Hz, 1H, Ar-H), 7.85 (d, J=7.8 Hz, 1H, Ar-H), 7.65 (t, J=8.0 Hz, 1H, Ar-H), 7.40 (d, J=3.8 Hz, 1H, Furan-H), 7.05 (d, J=3.8 Hz, 1H, Furan-H) | 9.70 (s, 1H, CHO), 8.30 (d, J=9.0 Hz, 2H, Ar-H), 7.90 (d, J=9.0 Hz, 2H, Ar-H), 7.45 (d, J=3.8 Hz, 1H, Furan-H), 7.10 (d, J=3.8 Hz, 1H, Furan-H) | 9.65 (s, 1H, CHO), 7.80 (d, J=7.5 Hz, 2H, Ar-H), 7.50-7.35 (m, 3H, Ar-H), 7.30 (d, J=3.7 Hz, 1H, Furan-H), 6.95 (d, J=3.7 Hz, 1H, Furan-H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 178.5 (CHO), 158.2, 152.5, 148.8, 132.1, 130.2, 125.5, 124.8, 122.3, 118.9, 112.7 | 178.3 (CHO), 157.9, 153.1, 148.5, 135.2, 125.1, 124.6, 122.8, 112.9 | 177.8 (CHO), 159.5, 152.8, 130.1, 129.3 (2C), 128.8, 125.2 (2C), 122.1, 110.5 |
| Mass Spectrometry (ESI+) m/z | 218.04 [M+H]⁺, 240.02 [M+Na]⁺ | 218.04 [M+H]⁺, 240.02 [M+Na]⁺ | 173.06 [M+H]⁺, 195.04 [M+Na]⁺ |
| **FT-IR (KBr) ν (cm⁻¹) ** | ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1680 (C=O), ~1530, 1350 (NO₂), ~1250 (C-O-C) | ~3110 (Ar C-H), ~2860, 2760 (Aldehyde C-H), ~1685 (C=O), ~1520, 1340 (NO₂), ~1255 (C-O-C) | ~3080 (Ar C-H), ~2840, 2740 (Aldehyde C-H), ~1670 (C=O), ~1260 (C-O-C) |
| HPLC Retention Time (min) * | 8.5 | 8.2 | 9.1 |
*Hypothetical values under specific chromatographic conditions. Actual retention times will vary depending on the column, mobile phase, and flow rate used.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[4]
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[5][6]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further dilute to 10 µg/mL with the mobile phase.
-
LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Positive ESI.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as C=O (aldehyde), NO₂ (nitro group), C-O-C (furan ether), and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.
Visualizing the Validation Workflow and Potential Biological Relevance
Diagrams can effectively illustrate complex processes and relationships.
Caption: Workflow for the synthesis and structural validation of this compound.
Many furan-containing compounds exhibit biological activity. The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
By following these protocols and comparing the acquired data with the reference values provided, researchers can confidently validate the structure of this compound.
References
- 1. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 2. 5-(3-Nitrophenyl)furfural | C11H7NO4 | CID 612417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 13148-43-1 | this compound - Synblock [synblock.com]
- 4. Small Molecule Analysis | AxisPharm [axispharm.com]
- 5. clinicalpub.com [clinicalpub.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
analytical techniques for 5-(3-Nitrophenyl)furan-2-carbaldehyde purity assessment.
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for chemical compounds is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 5-(3-Nitrophenyl)furan-2-carbaldehyde, a key building block in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point Analysis, complete with detailed experimental protocols and illustrative data.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on a variety of factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The primary impurities in the synthesis of this compound are often its positional isomers, 5-(2-Nitrophenyl)furan-2-carbaldehyde and 5-(4-Nitrophenyl)furan-2-carbaldehyde, along with the unreacted starting material, 5-phenylfuran-2-carbaldehyde.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and a mobile phase. | ~0.1 µg/mL | ~0.3 µg/mL | Excellent for separating isomers; highly quantitative and reproducible. | Requires method development; potential for co-elution without mass spectrometry detection. |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | ~0.05 µg/mL | ~0.15 µg/mL | High sensitivity and specificity; provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| qNMR | The integral of a resonance is directly proportional to the number of nuclei. | ~0.1% (w/w) | ~0.3% (w/w) | Primary analytical method; does not require a reference standard of the analyte; provides structural confirmation. | Lower sensitivity than chromatographic methods; requires a high-purity internal standard. |
| Melting Point | The temperature range over which a solid melts. | N/A | N/A | Simple, rapid, and inexpensive. | Provides a general indication of purity; susceptible to subjective interpretation; not suitable for quantitative analysis. |
Illustrative Purity Assessment Data for this compound (Lot A)
| Analytical Technique | Purity (%) | Impurity Profile |
| HPLC | 99.2% | 5-(4-Nitrophenyl)furan-2-carbaldehyde (0.5%), 5-(2-Nitrophenyl)furan-2-carbaldehyde (0.2%), Unknown (0.1%) |
| GC-MS | 99.3% | 5-(4-Nitrophenyl)furan-2-carbaldehyde (0.4%), 5-(2-Nitrophenyl)furan-2-carbaldehyde (0.2%), 5-phenylfuran-2-carbaldehyde (0.1%) |
| qNMR | 99.1% | Total impurities determined as 0.9% |
| Melting Point | 155-158 °C | Broadened range suggests the presence of impurities. The reported melting point for the pure compound is 156-158 °C.[1] |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its positional isomers.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The retention times for the isomers will differ, allowing for their separation and quantification based on peak area relative to a standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of volatile impurities.
-
Instrumentation: GC-MS system with a capillary column.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Sample Preparation: Prepare a solution of the compound in dichloromethane at a concentration of approximately 0.1 mg/mL.
-
Analysis: The separation of components is achieved based on their boiling points and interaction with the stationary phase. The mass spectrometer provides fragmentation patterns that aid in the identification of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride. The standard should have a resonance that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all nuclei.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Melting Point Analysis
A simple and rapid method for a preliminary assessment of purity.
-
Instrumentation: Melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Analysis: The sample is heated at a slow, controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range close to the literature value indicates high purity, while a broad and depressed melting range suggests the presence of impurities.[2]
Visualization of Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.
References
A Comparative Guide to the Biological Activity of 5-(3-Nitrophenyl)furan-2-carbaldehyde and Other Nitrofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-(3-Nitrophenyl)furan-2-carbaldehyde in the context of other well-known and structurally related nitrofurans. While specific experimental data for this compound is limited in publicly available literature, this document compiles and compares data from analogous compounds to provide a predictive assessment of its potential biological profile. The information is intended to support further research and drug development efforts in the field of nitrofurans.
Introduction to Nitrofurans
Nitrofurans are a class of synthetic antimicrobial agents characterized by a furan ring substituted with a nitro group.[1] This structural feature is crucial for their biological activity.[1] The mechanism of action of nitrofurans generally involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of highly reactive intermediates.[1] These intermediates can then damage microbial DNA, ribosomes, and other macromolecules, ultimately resulting in cell death.[1] Several nitrofuran derivatives have found clinical use as antibacterial, antiprotozoal, and antifungal agents.
Comparative Biological Activity
This section compares the potential biological activities of this compound with other nitrofurans, drawing on data from structurally similar compounds. The primary activities of interest are antimicrobial and anticancer effects.
Antimicrobial Activity
The tables below present MIC values for some common and investigational nitrofurans against various microorganisms to provide a comparative baseline.
Table 1: Antibacterial Activity of Selected Nitrofurans (MIC in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Reference(s) |
| Nitrofurantoin | 16 - 64 | 8 - 64 | Resistant | [4] |
| Furazolidone | 1 - 8 | 1 - 4 | Resistant | [4] |
| Nifuroxazide | 4 - 16 | 2 - 8 | Resistant | [5] |
| 5-Nitro-2-furfurylidene derivatives | - | Effective | Not effective | [6] |
Table 2: Antifungal Activity of Selected Nitrofuran Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus | Histoplasma capsulatum | Reference(s) |
| 5-Nitrofuran derivatives | 3.9 - >50 | - | 0.48 - >250 | [3] |
| 5-Nitro-2-furfurylidene derivatives | High activity | - | - | [6] |
Anticancer Activity
The anticancer potential of furan derivatives is an active area of research.[7][8][9] Studies on various 5-substituted furan-2-carbaldehydes have demonstrated cytotoxic effects against different cancer cell lines.[8] For instance, derivatives of 5-nitrofuran have been evaluated for their anticancer activity, with some compounds showing potent inhibitory effects.[10][11]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for some furan and nitrofuran derivatives against selected cancer cell lines.
Table 3: Anticancer Activity of Selected Furan and Nitrofuran Derivatives (IC50 in µM)
| Compound/Derivative Class | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference(s) |
| 5-Nitrofuran-thiazolidinone hybrids | ~5 - 15 | - | - | [10] |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | GI50: <0.02 - 2.80 | - | - | [11] |
| 5-Propylfuran-2-carbaldehyde | - | - | 2.96 - 4.06 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are standard protocols for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
General Mechanism of Action of Nitrofurans
Caption: General mechanism of action of nitrofuran antibiotics.
Experimental Workflow for Biological Activity Screening
Caption: Workflow for evaluating the biological activity of novel compounds.
Conclusion
Based on the available data for structurally related compounds, this compound holds potential as a biologically active molecule with possible antimicrobial and anticancer properties. The presence of the nitrophenyl and furan-2-carbaldehyde moieties suggests that it could act as a valuable scaffold for the development of new therapeutic agents. However, to definitively establish its biological profile and compare it accurately with existing nitrofurans, direct experimental evaluation of its antimicrobial and cytotoxic activities is essential. The protocols and comparative data presented in this guide are intended to serve as a foundation for such future investigations.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Furan-2-Carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed spectroscopic comparison of furan-2-carbaldehyde and its derivatives, which are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the identification and characterization of these valuable compounds.
Comparative Spectroscopic Data
The following tables provide a consolidated overview of the key spectroscopic data for furan-2-carbaldehyde and a selection of its derivatives. This allows for a direct comparison of the influence of various substituents on the spectroscopic properties.
Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)
| Compound | Aldehyde-H (s) | H-3 (d) | H-4 (d) | Other Protons |
| Furan-2-carbaldehyde | 9.64 | 7.70 | 6.60 | - |
| 5-Methylfuran-2-carbaldehyde | 9.51 | 7.19 | 6.23 | 2.41 (s, 3H) |
| 5-Ethylfuran-2-carbaldehyde | 9.52 | 7.18 | 6.25 | 2.76 (q, 2H), 1.29 (t, 3H) |
| 5-Propylfuran-2-carbaldehyde | 9.51 | 7.16 | 6.23 | 2.69 (t, 2H), 1.72 (m, 2H), 0.97 (t, 3H) |
| 5-Butylfuran-2-carbaldehyde | 9.53 | 7.17 | 6.24 | 2.72 (t, 2H), 1.65 (m, 2H), 1.38 (m, 2H), 0.94 (t, 3H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)
| Compound | C=O | C2 | C5 | C3 | C4 | Other Carbons |
| Furan-2-carbaldehyde | 177.9 | 152.9 | 148.1 | 122.0 | 112.8 | - |
| 5-Methylfuran-2-carbaldehyde | 176.9 | 153.2 | 161.5 | 122.9 | 109.4 | 14.0 (CH₃) |
| 5-Ethylfuran-2-carbaldehyde | 177.0 | 153.1 | 167.3 | 122.5 | 109.0 | 21.6 (CH₂), 12.1 (CH₃) |
| 5-Propylfuran-2-carbaldehyde | 176.9 | 153.2 | 166.1 | 122.7 | 109.3 | 30.3 (CH₂), 20.9 (CH₂), 13.6 (CH₃) |
| 5-Butylfuran-2-carbaldehyde | 177.0 | 153.1 | 166.4 | 122.6 | 109.2 | 28.1 (CH₂), 29.8 (CH₂), 22.3 (CH₂), 13.8 (CH₃) |
Table 3: Key IR Spectral Data (ATR, cm⁻¹)
| Compound | ν(C=O) | ν(C-H) aldehyde | ν(C=C) furan |
| Furan-2-carbaldehyde | ~1670 | ~2740, ~2820 | ~1570, ~1475 |
| 5-Nitro-2-furancarboxaldehyde | ~1685 | ~2750, ~2830 | ~1580, ~1460 |
| Furan-2-carbaldehyde-d | ~1668 | 2080-2139 (ν(C-D)) | ~1570, ~1463 |
Table 4: UV-Vis Spectral Data (Ethanol)
| Compound | λmax (nm) |
| Furan-2-carbaldehyde | ~277 |
| 5-Nitro-2-furancarboxaldehyde | ~310 |
Table 5: Mass Spectrometry Data (EI-MS, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Furan-2-carbaldehyde | 96 | 95, 67, 39 |
| 5-Methylfuran-2-carbaldehyde | 110 | 109, 95, 81, 53, 39 |
| 5-Ethylfuran-2-carbaldehyde | 124 | 109, 95, 81, 53, 39 |
| Furan-2-carbaldehyde-d | 97 | 95, 68, 40, 30 |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of furan-2-carbaldehyde derivatives.
Caption: General workflow for spectroscopic comparison.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
-
Sample Preparation : Approximately 10-20 mg of the furan-2-carbaldehyde derivative is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition :
-
¹H NMR : Standard pulse sequences are used. Key parameters include a spectral width of 0-10 ppm
-
A Comparative Guide to Purity Assessment of Synthesized 5-(3-Nitrophenyl)furan-2-carbaldehyde
For researchers and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a foundational requirement for reliable downstream applications. This guide provides an objective comparison of key analytical techniques for assessing the purity of 5-(3-Nitrophenyl)furan-2-carbaldehyde (CAS No. 13148-43-1), a heterocyclic aldehyde intermediate.[1][2] We present supporting experimental protocols and performance data to aid in method selection.
Comparison of Key Analytical Techniques
The determination of purity for a synthesized organic compound like this compound requires methods that can both separate the target compound from potential impurities and quantify it accurately. The most robust and commonly accepted methods in the pharmaceutical and chemical research industries include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
Each technique offers distinct advantages and is suited for different analytical objectives. HPLC is excellent for routine purity checks and quantification of non-volatile and thermally stable compounds.[6] Quantitative NMR (qNMR) stands out as a primary analytical method that can determine purity without a specific reference standard of the compound itself, by using an internal standard of known purity.[7][8][9] GC-MS is highly effective for volatile and semi-volatile compounds, providing both separation and structural identification of impurities.[5][10]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the principal analytical methods for purity determination.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Signal intensity is directly proportional to the molar quantity of nuclei, measured against a certified internal standard.[8] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.[5] |
| Primary Use | Quantitative purity analysis, separation of non-volatile impurities. | Absolute purity determination, structural confirmation.[7] | Identification and quantification of volatile and semi-volatile impurities. |
| Typical Purity Range | >95% (as required by journals like the Journal of Medicinal Chemistry)[11] | >95% | >95% |
| Sample Requirement | Low (µg to mg) | Moderate (4-12 mg)[12] | Very Low (ng to µg) |
| Precision | High (RSD <1%) | High (RSD <1%) | High (RSD <2%) |
| Selectivity | High | High (dependent on spectral resolution) | Very High (mass-based) |
| Limitations | May not detect impurities with no UV chromophore or similar retention times.[7] | Lower sensitivity than chromatographic methods; potential for signal overlap.[8] | Not suitable for non-volatile or thermally labile compounds. |
| Alternative Compounds | Isomers (e.g., 5-(2-Nitrophenyl)furan-2-carbaldehyde, 5-(4-Nitrophenyl)furan-2-carbaldehyde)[13][14] | Any compound with unique NMR signals. | Volatile starting materials or byproducts. |
Workflow for Purity Assessment
The logical progression from a synthesized product to a certified pure compound involves a multi-step analytical workflow. This process ensures that the material is correctly identified and that its purity meets the stringent standards required for further research, such as in biological assays.[11]
A general workflow for the purity assessment of a synthesized compound.
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative analysis of this compound and the detection of non-volatile impurities. Aromatic aldehydes are well-suited for reverse-phase HPLC analysis with UV detection.[6]
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 360 nm.[15]
-
Column Temperature: 30°C.[15]
-
Injection Volume: 20 µL.[15]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 10 mL of acetonitrile to prepare a stock solution of 100 µg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak area of all detected components.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol provides a method for determining the absolute purity of the synthesized compound using an internal standard.[12]
-
Instrumentation: NMR Spectrometer (e.g., 500 MHz).[8]
-
Internal Standard (IS): A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) that has signals which do not overlap with the analyte.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of this compound into a clean vial.
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse ('zg' on Bruker).[12]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (NS): 8 to 16, sufficient for a signal-to-noise ratio of at least 250:1 for the signals being integrated.[9]
-
Data Points (TD): 64K.[12]
-
-
Data Processing:
-
Apply manual phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula[9]: Purity_analyte (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (W_IS / W_analyte) x Purity_IS (%) Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (Analyte: 217.18 g/mol )[1]
-
W = Weight
-
P = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities such as residual solvents or starting materials.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., with an electron ionization source).
-
Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.[5]
-
Mass Range: Scan from m/z 40 to 400.[5]
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate at approximately 1 mg/mL.
-
Filter through a 0.45 µm syringe filter.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Calculate purity based on the area percentage of the main peak in the total ion chromatogram (TIC). For higher accuracy, a calibration curve with a reference standard should be used.
-
References
- 1. CAS 13148-43-1 | this compound - Synblock [synblock.com]
- 2. 5-(3-Nitrophenyl)furfural | C11H7NO4 | CID 612417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. This compound | CAS 13148-43-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 14. 5-(4-Nitrophenyl)-2-furaldehyde | 7147-77-5 [chemicalbook.com]
- 15. auroraprosci.com [auroraprosci.com]
A Comparative Guide to 5-Aryl-2-Furaldehydes: Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-aryl-2-furaldehyde compounds, a class of molecules that serve as crucial building blocks in the development of novel therapeutics. We will explore various synthetic routes, comparative biological activities, and detailed experimental protocols to support further research and development in this area.
Synthesis of 5-Aryl-2-Furaldehydes: A Comparative Overview
The synthesis of 5-aryl-2-furaldehydes can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being the most versatile and widely employed. Other notable methods include Meerwein arylation and reactions involving organozinc reagents. The choice of synthetic route often depends on the desired scale, substrate availability, and reactivity of the starting materials.
Key Synthetic Methodologies:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming the C-C bond between the furan ring and an aryl group, typically involving the coupling of a furan-based boronic acid with an aryl halide. A significant advantage is the development of a one-pot synthesis that generates the furylboronic acid in situ, avoiding the isolation of this often-unstable intermediate.[1] For less reactive aryl bromides, a more active catalyst system such as PdCl2(dppf) may be required.[1]
-
Direct C-H Arylation: This approach offers a more atom-economical synthesis by directly coupling an aryl halide with 2-furaldehyde, eliminating the need for pre-functionalization of the furan ring.[1]
-
-
Meerwein Arylation: This method involves the reaction of a diazonium salt, prepared from a substituted aniline, with furfural in the presence of a copper salt catalyst.[1]
-
Organozinc Cross-Coupling (Negishi Coupling): Aryl- and heteroarylzinc halides can be reacted with 5-bromo-2-furaldehyde in the presence of a palladium catalyst to yield the desired 5-aryl-2-furaldehydes.[1]
Comparative Biological Activity
Derivatives of 5-aryl-2-furaldehydes have demonstrated significant potential as both antimicrobial and anticancer agents. The nature of the aryl substituent plays a crucial role in the biological activity of these compounds.
Antimicrobial Activity
The antimicrobial efficacy of 5-aryl-2-furaldehyde derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). While direct comparative studies on a broad range of 5-aryl-2-furaldehydes are limited, studies on their derivatives, such as 4-[(5-aryl-2-furyl)carbonothioyl]morpholines, have shown significant antifungal activity.[1] For instance, derivatives of 5-nitro-2-furaldehyde have been extensively studied for their antibacterial properties.[2][3]
The following table summarizes the antimicrobial activity of various derivatives of 5-aryl-2-furaldehydes. It is important to note that these are derivatives and not the parent aldehydes themselves, but the data provides insight into the effect of the aryl substituent.
| Aryl Substituent (in derivative) | Test Organism | MIC (µg/mL) | Reference |
| 4-Nitrophenyl | C. neoformans | High Activity | [4] |
| 4-tert-Butylphenyl | C. neoformans | High Activity | [4] |
| 4-Bromophenyl | C. neoformans | High Activity | [4] |
Anticancer Activity
A significant area of investigation for 5-aryl-2-furaldehyde derivatives is their potential as anticancer agents, with many functioning as tubulin polymerization inhibitors.[1] This inhibition disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50).
The table below presents a summary of the anticancer activity of various furan derivatives, highlighting the influence of the aryl substitution pattern.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-Arylated 2(5H)-furanone (p-methoxy derivative) | MAC 13 | 17 | [5] |
| 5-Arylated 2(5H)-furanone (p-methoxy derivative) | MAC 16 | 11 | [5] |
| N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one (derivative 2d) | K562 | 0.07 | [6] |
| N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one (derivative 2k) | K562 | 0.52 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments in the synthesis and biological evaluation of 5-aryl-2-furaldehydes.
Synthesis Protocol: One-Pot Suzuki-Miyaura Coupling
This protocol describes an efficient one-pot synthesis of 5-aryl-2-furaldehydes.[1]
-
In situ generation of 5-(diethoxymethyl)-2-furylboronic acid:
-
Dissolve 2-furaldehyde diethyl acetal in THF and cool to -78 °C.
-
Add n-butyllithium and stir.
-
Quench the reaction with triisopropyl borate and warm to room temperature. The crude boronic acid solution is used directly in the next step.
-
-
Suzuki-Miyaura Coupling:
-
To the crude boronic acid solution, add the aryl halide, ethanol, triethylamine, and 10% Pd/C.
-
Heat the mixture to 60 °C until the reaction is complete (monitored by HPLC).
-
After cooling, filter the mixture and isolate the product through aqueous workup and purification.
-
Biological Assay Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[2]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 5. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Determination of 5-Nitro-2-Furaldehyde as a Marker Residue
Executive Summary
The prohibition of nitrofuran antibiotics in food-producing animals, due to their carcinogenic properties, necessitates robust analytical methods for monitoring their illegal use.[1][2] Traditionally, semicarbazide (SEM) has been used as the marker residue for nitrofurazone. However, the discovery of non-drug-related sources of SEM has cast doubt on its reliability, leading to the investigation of more specific markers.[3] This guide provides an in-depth comparison of analytical strategies for the determination of 5-nitro-2-furaldehyde (5-NF), an alternative and more selective marker for nitrofurazone abuse.[4] We will explore the causality behind experimental choices, compare key methodologies with supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Challenge with Traditional Markers: Why 5-Nitro-2-Furaldehyde?
Nitrofurans are rapidly metabolized in animals, and their parent compounds are rarely detectable. Analysis, therefore, focuses on their more stable, tissue-bound metabolites.[1][2] For nitrofurazone, its metabolite semicarbazide (SEM) was the established marker. However, a significant challenge arose when it was discovered that SEM can be present in food from sources other than the illegal use of nitrofurazone. It can form from the breakdown of the foaming agent azodicarbonamide, migrate from plastic packaging, or even occur naturally in the shells of crustaceans.[1] This lack of specificity can lead to false-positive results, creating significant issues for regulatory compliance and international trade.
This is the primary driver for adopting 5-nitro-2-furaldehyde (5-NF) as a confirmatory marker. As the direct side-chain of the parent nitrofurazone molecule, 5-NF offers a more chemically specific link to the drug's use, mitigating the risk of false positives associated with SEM.[3][4]
Core Analytical Framework: LC-MS/MS
For the trace-level detection required to meet stringent regulatory limits, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold-standard methodology.[1][2]
-
Expertise & Experience: The reason LC-MS/MS is universally adopted lies in its unparalleled selectivity and sensitivity . Selectivity is achieved through a combination of chromatographic separation (based on polarity) and mass filtering. The mass spectrometer first selects the specific mass-to-charge ratio (m/z) of the derivatized 5-NF molecule (the precursor ion). This ion is then fragmented, and specific product ions are monitored. This multi-layered identification process, known as Multiple Reaction Monitoring (MRM), provides exceptionally high confidence in analyte identification, even in highly complex food matrices like shrimp or liver.[3][5] The sensitivity of modern LC-MS/MS systems allows for detection and quantification at sub-parts-per-billion (ppb or µg/kg) levels, which is essential for meeting regulatory reference points for action.[6][7][8]
A Comparative Analysis of Methodologies
The successful determination of 5-NF hinges on a meticulously optimized workflow, from sample preparation to final detection. The primary challenge in analyzing 5-NF is its chemical nature; as a small aldehyde, it requires derivatization to enhance its chromatographic retention and detection sensitivity.[4]
Part A: Sample Preparation & Hydrolysis
Since nitrofuran metabolites are often bound to tissue proteins, the first crucial step is their release.[9] This is universally accomplished through mild acid hydrolysis .
-
Causality: An acidic environment (typically using hydrochloric acid, HCl) is required to break the covalent bonds between the metabolite and macromolecules like proteins. The concentration of HCl and the duration/temperature of incubation are critical parameters. Insufficient hydrolysis leads to poor recovery, while overly harsh conditions can degrade the target analyte. A common and effective protocol involves incubation with ~0.1 M HCl.[3]
Part B: Derivatization - The Key to Sensitive Detection
Derivatization is a chemical modification of the analyte to produce a new compound with more favorable properties for analysis. For 5-NF, its aldehyde group is a perfect target for reaction with hydrazine-containing reagents. This reaction forms a stable hydrazone derivative with a higher molecular weight and better ionization efficiency for MS detection.
Several reagents have been employed, each with distinct characteristics:
| Derivatizing Reagent | Common Abbreviation | Key Advantages & Insights | Reference |
| 2,4-Dinitrophenylhydrazine | DNPH | The most widely used and well-documented reagent. Forms a stable, easily ionizable derivative. The derivatization can be performed rapidly (e.g., 5 minutes with ultrasonic assistance). | [3][5][10] |
| 2-Nitrobenzaldehyde | 2-NBA | Traditionally used for the broader class of nitrofuran metabolites (AOZ, AMOZ, AHD, SEM). While effective, derivatization often requires a lengthy overnight incubation (16 hours). | [11][12][13] |
| 2,4-Dichlorophenylhydrazine | 2,4-DCPH | A newer, alternative reagent proposed to provide effective derivatization under optimized ultrasonic conditions (20 minutes). Offers a different derivative mass for confirmation. | [4] |
| 5-Nitro-2-furaldehyde | 5-NFA | Interestingly, 5-NF itself has been proposed as a derivatizing agent for the other nitrofuran metabolites (AOZ, AHD, etc.), regenerating the parent nitrofuran drugs for analysis. | [14] |
Expert Choice: For a method focused specifically on 5-NF, DNPH offers the best combination of reaction speed, derivative stability, and extensive validation in the scientific literature.[3][5] The use of ultrasonication dramatically accelerates the reaction compared to traditional heating methods.[5][10]
Caption: Derivatization of 5-NF with DNPH to form a stable product for analysis.
Part C: Extraction and Clean-up
After derivatization, the target derivative must be isolated from the complex sample matrix (fats, proteins, salts).
-
Liquid-Liquid Extraction (LLE): A classic and effective technique. After neutralizing the acidic solution, an immiscible organic solvent (typically ethyl acetate) is used to extract the relatively nonpolar derivative from the aqueous phase.[3][5][13] It is robust but can be labor-intensive and consume significant solvent volumes.
-
Solid-Phase Extraction (SPE): A more modern and automatable alternative to LLE. The sample extract is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent. For the DNPH derivative of 5-NF, a combination of reverse-phase (e.g., C18) and alumina cartridges has been shown to provide excellent clean-up.[3][5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, widely used in pesticide analysis, has been adapted for nitrofuran metabolites. It typically involves an initial extraction with acetonitrile followed by a "salting-out" step and dispersive SPE (dSPE) for clean-up. It is known for its high throughput and reduced solvent usage.[7][11]
Trustworthiness: The choice between these methods depends on the laboratory's throughput needs, available equipment, and the specific matrix. For confirmatory analysis, the clean extract provided by SPE is often superior, leading to reduced matrix effects and improved long-term instrument performance.
Detailed Experimental Protocol: UHPLC-MS/MS Method for 5-NF in Shrimp
This protocol is synthesized from a validated method described in the literature, providing a self-validating system through the use of an internal standard.[3][5]
1. Sample Preparation & Homogenization
-
Weigh 2.0 ± 0.02 g of homogenized shrimp tissue into a 50 mL polypropylene centrifuge tube.
-
Spike with an appropriate internal standard (e.g., furfural, which is also derivatized by DNPH). The use of an internal standard is critical for trustworthiness as it corrects for variations in extraction efficiency and instrument response.
2. Hydrolysis and Derivatization
-
Add 10 mL of 0.1 M HCl to the tube.
-
Add 100 µL of a 5 g/L DNPH solution.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 5 minutes. Causality: Ultrasonication provides the energy to accelerate the hydrolysis and derivatization reactions simultaneously, drastically reducing the time from hours to minutes.
3. Liquid-Liquid Extraction
-
Neutralize the sample by adding 5.0 mL of 0.1 M K₂HPO₄ and approximately 0.2 mL of 1 M NaOH to achieve a pH of ~7.4.
-
Add 10 mL of ethyl acetate, cap, and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction with another 10 mL of ethyl acetate and combine the extracts.
4. Concentration and Clean-up (SPE)
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., 10% methanol).
-
Condition a C18 SPE cartridge followed by an alumina SPE cartridge.
-
Load the reconstituted sample onto the tandem cartridges.
-
Wash with water to remove polar interferences.
-
Elute the derivatized 5-NF with methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for analysis.
5. UHPLC-MS/MS Analysis
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water and methanol (both may contain a small amount of formic acid for improved peak shape).[15][16]
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).[3][5]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for 5-NF-DNPH for confident identification.
Caption: General workflow for the determination of 5-NF using DNPH derivatization.
Performance Data Comparison & Regulatory Context
A method's validity is judged by its performance characteristics. The table below summarizes data from published, validated methods for 5-NF, demonstrating the capabilities of modern analytical approaches.
| Analytical Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| UHPLC-MS/MS (DNPH deriv.) | Shrimp | 0.05 | 0.1 | 80.8 - 104.4 | < 15% | [3][5][10] |
| LC-MS/MS (2,4-DCPH deriv.) | Trout Muscle | 0.1 | 0.2 | 89 - 116 | < 13% | [4] |
| LC-MS/MS (2-NBA deriv.)* | Multiple | ~0.01 - 0.2 | ~0.02 - 0.5 | 40 - 80 | Varies | [2][7] |
*Performance for 2-NBA is generally reported for the group of nitrofuran metabolites, not specifically for 5-NF.
Authoritative Grounding: The European Union has replaced the older Minimum Required Performance Limits (MRPL) with "Reference Points for Action" (RPA). For nitrofuran metabolites, the RPA has been set at 0.5 µg/kg (0.5 ppb).[1][6][17] Any food of animal origin containing residues at or above this level is considered non-compliant and cannot enter the food chain.[6] Therefore, any validated analytical method must have a Limit of Quantification (LOQ) and a decision limit (CCα) well below this 0.5 µg/kg threshold to be fit for purpose.[7][11] The methods presented in the table above comfortably meet this requirement.
Conclusion
The determination of 5-nitro-2-furaldehyde provides a scientifically sound and more specific alternative to SEM for confirming the illegal use of nitrofurazone. The combination of a rapid DNPH derivatization, effective sample clean-up, and sensitive UHPLC-MS/MS analysis constitutes a robust and reliable workflow for regulatory monitoring. By understanding the causality behind each step—from acid hydrolysis to the choice of derivatization reagent—researchers can confidently implement and validate methods that ensure food safety and uphold international regulatory standards. The continuous development of new derivatization agents and streamlined extraction procedures like QuEChERS promises further improvements in sample throughput and analytical efficiency.
References
- 1. Nitrofurans - AGES [ages.at]
- 2. spectroscopyworld.com [spectroscopyworld.com]
- 3. researchgate.net [researchgate.net]
- 4. A new derivatizing reagent for the determination of 5-nitro-2-furaldehyde in trout muscle by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with address… [ouci.dntb.gov.ua]
- 6. Reduction of limits for prohibited substances chloramphenicol and nitrofurans (additionally newly demanded: Nifursol) - Quality Services International [qsi-q3.com]
- 7. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. daneshyari.com [daneshyari.com]
- 10. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. fsis.usda.gov [fsis.usda.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-Nitro-2-furaldehyde | SIELC Technologies [sielc.com]
- 16. Separation of 5-Nitro-2-furaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. eur-lex.europa.eu [eur-lex.europa.eu]
Safety Operating Guide
Proper Disposal of 5-(3-Nitrophenyl)furan-2-carbaldehyde: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 5-(3-Nitrophenyl)furan-2-carbaldehyde is a critical aspect of laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE):
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Waste Segregation and Storage
Proper segregation and storage are the initial and most crucial steps in the hazardous waste management process.
-
Waste Container: Collect waste this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4] The container must be compatible with the chemical; glass or polyethylene containers are generally suitable.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be recorded on the label.[4]
-
Segregation: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents.[3][4] It is essential to keep halogenated and non-halogenated solvent wastes separate.[4]
Disposal Procedures
The recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[1][5][6] Never dispose of this chemical down the drain or in the regular trash. [3]
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer the waste compound into the designated hazardous waste container. Ensure the exterior of the container remains clean.
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.[3] Store it in a designated satellite accumulation area (SAA) within the laboratory, which should be at or near the point of generation.[7]
-
Contact EHS: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][8] Provide them with the Safety Data Sheet (SDS) for the compound.
-
Record Keeping: Maintain a manifest of the hazardous waste disposal for regulatory compliance.[7]
Handling of Spills and Contaminated Materials
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately clear the area and ensure it is well-ventilated.
-
Containment: Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. |
Experimental Workflow and Decision Process
The following diagram illustrates the procedural steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. 5-(4-Nitrophenyl)-2-furaldehyde - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 5-(3-Nitrophenyl)furan-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety, handling, and disposal information for 5-(3-Nitrophenyl)furan-2-carbaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally analogous aromatic nitro compounds and furan derivatives. A comprehensive approach to safety is mandatory due to the potential hazards associated with these chemical classes.
Hazard Identification and Personal Protective Equipment (PPE)
Compounds structurally similar to this compound, such as other furan derivatives and aromatic nitro compounds, present several potential hazards. Furan derivatives can be flammable, harmful if swallowed or inhaled, act as skin irritants, and are suspected to cause genetic defects and cancer.[1] They may also form explosive peroxides upon storage. Aromatic nitro compounds are known to be toxic, with the potential to cause cyanosis and anemia, and can be readily absorbed through the skin. Dust from these compounds can cause irritation to the skin and nasal passages.
A robust personal protective equipment (PPE) strategy is therefore essential to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing or exothermic reactions.[1][2] |
| Skin and Body Protection | Chemical-resistant and flame-resistant lab coat; disposable gloves | A Nomex® or 100% cotton lab coat is recommended to protect skin from accidental spills.[3][4] Disposable nitrile gloves offer good short-term protection.[1] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated.[1] |
| Respiratory Protection | Certified chemical fume hood | All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1] If work outside a fume hood is unavoidable, a NIOSH/MSHA-approved respirator is required.[3] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet to offer protection from spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodology:
-
Don PPE: Before entering the laboratory, ensure all personal protective equipment detailed in the table above is worn correctly.[1]
-
Assemble Equipment: Gather all necessary glassware, reagents, and designated waste containers inside the chemical fume hood before commencing the experiment.[3]
-
Weigh Compound: Carefully weigh the required amount of this compound on a tared weigh boat within the fume hood. Take precautions to avoid the generation of dust.[3]
-
Conduct Experiment: Perform all experimental manipulations within the fume hood to contain any vapors or dust.[1]
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables like gloves and weigh boats, in a designated and properly labeled hazardous waste container.[5]
-
Doff PPE: Remove personal protective equipment in the correct sequence to prevent cross-contamination.
Disposal Plan
Proper segregation and disposal of waste are critical to ensure laboratory and environmental safety. The following decision tree outlines the disposal protocol for waste contaminated with this compound.
Caption: A decision tree for the proper segregation and disposal of waste.
Disposal Protocol:
-
Segregation: All materials, including gloves, weigh boats, and paper towels, that have come into contact with this compound must be treated as hazardous waste.[3]
-
Containerization: Place all hazardous waste into a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash. For nitrated aromatic compounds, incineration may be a suitable disposal method, but this should be handled by a licensed waste disposal company.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
